Ethyl 2-phenylcyclopropanecarboxylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 2-phenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914228 | |
| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-71-2 | |
| Record name | 97-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Ethyl 2-Phenylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of ethyl 2-phenylcyclopropanecarboxylate, a significant molecule in organic synthesis and medicinal chemistry. Due to the presence of two stereocenters, this compound exists as cis and trans diastereomers, each as a pair of enantiomers. This document compiles available data for these isomers, outlines general experimental protocols for property determination, and presents logical workflows for its characterization.
Physicochemical Data
While extensive experimental data for this compound is not widely published, a significant amount of information can be derived from computational models and databases. The following tables summarize the key physical and chemical properties associated with the cis and trans isomers of this compound.
Table 1: General and Computed Properties of this compound Isomers
| Property | trans-Isomer | cis-Isomer | Source |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ | [1][2][3] |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol | [1][2][3] |
| Exact Mass | 190.099379685 Da | 190.099379685 Da | [1][4] |
| CAS Number | 946-39-4 | 946-38-3 | [1][5] |
| IUPAC Name | ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate | ethyl (1R,2S)-rel-2-phenylcyclopropanecarboxylate | [1][2] |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų | [1][4] |
| Complexity | 206 | 206 | [1][4] |
| Rotatable Bond Count | 4 | 4 | [1][3][4] |
| Hydrogen Bond Donor Count | 0 | 0 | [1][3][4] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1][3][4] |
| XLogP3-AA (LogP) | 2.3 | 2.3 | [1][4] |
Table 2: Experimental Thermodynamic Properties
| Property | Value | Isomer | Method | Source |
| Enthalpy of Vaporization (ΔvapH°) | 16.9 ± 0.1 kcal/mol | cis | Not Specified | [6] |
Stereoisomeric Relationships
The stereochemistry of this compound is crucial for its biological activity and chemical reactivity. The relationship between the different isomers can be visualized as follows.
Caption: Relationship between the stereoisomers of the compound.
Experimental Protocols
Precise measurement of physical properties is fundamental for the characterization and quality control of chemical compounds. In the absence of published specific protocols for this compound, this section provides established, general methodologies for determining the key physical properties of liquid organic compounds.
Determination of Boiling Point (Capillary Method)
The boiling point is a critical indicator of purity.[7] A common and micro-scale method for its determination is the capillary method.[8][9]
-
Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into a fusion tube.[8]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[8]
-
Heating: The fusion tube assembly is attached to a thermometer and heated gradually in a heating block or a Thiele tube.[10][11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9] The heating is then stopped.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9] The barometric pressure should also be recorded for accuracy.[10]
Determination of Density (Pycnometer Method)
Density is a fundamental physical property that relates the mass of a substance to its volume.[12] The pycnometer method offers high precision.[13]
-
Calibration: The pycnometer, a small glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty.[13] It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.[13]
-
Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with the sample liquid (this compound).
-
Weighing: The mass of the filled pycnometer is accurately measured.
-
Calculation: The density of the sample is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[13]
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light propagates through a substance and is a valuable tool for identification and purity assessment.[14]
-
Instrument Calibration: The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft tissue.[15] The instrument is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[14][15]
-
Measurement: The prisms are closed, and light is passed through the sample. The telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.[15][16]
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[14][15]
Workflow for Synthesis and Characterization
The overall process for producing and verifying the physical properties of this compound in a research setting can be outlined as follows.
References
- 1. Ethyl trans-2-phenylcyclopropanecarboxylate | C12H14O2 | CID 252496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl cis-2-phenylcyclopropanecarboxylate [webbook.nist.gov]
- 6. Ethyl cis-2-phenylcyclopropanecarboxylate [webbook.nist.gov]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. calnesis.com [calnesis.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2-Phenylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-phenylcyclopropanecarboxylate is a versatile bifunctional molecule featuring a strained cyclopropane ring and an ester moiety. This guide provides a comprehensive overview of its chemical reactivity, covering key transformations such as synthesis, hydrolysis, reduction, and ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development, particularly in the context of medicinal chemistry and drug discovery where the cyclopropane motif is of significant interest for its unique conformational and metabolic properties.
Introduction
The this compound core structure is a valuable building block in organic synthesis. The presence of the phenyl group activates the cyclopropane ring, while the ethyl ester provides a handle for further functionalization. This combination of a strained ring system and a reactive functional group leads to a rich and diverse chemistry. In the pharmaceutical industry, the incorporation of a cyclopropyl group can enhance a drug candidate's metabolic stability, potency, and target-binding affinity.[1][2] This guide aims to be a comprehensive resource on the chemical behavior of this compound, providing practical experimental details and a summary of its known transformations.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the cyclopropanation of styrene with ethyl diazoacetate. This reaction is typically catalyzed by a copper salt.[3] The reaction produces a mixture of cis and trans isomers, with the trans isomer being the major product.[3]
Experimental Protocol: Cyclopropanation of Styrene
A mixture of styrene (0.6 mol) and anhydrous copper sulfate (0.2 g) as a catalyst is heated to 40-50°C.[3] Ethyl diazoacetate (0.5 mol) is then added dropwise at a rate of 10-12 g/h while maintaining the temperature.[3] After the addition is complete and nitrogen evolution has ceased, the reaction mixture is cooled to room temperature. The catalyst is filtered off, and the filtrate is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is then purified by vacuum distillation.[3]
| Parameter | Value | Reference |
| Reactants | Styrene, Ethyl Diazoacetate | [3] |
| Catalyst | Anhydrous Copper Sulfate | [3] |
| Temperature | 40-50°C | [3] |
| Yield | ~90% (mixture of isomers) | [3] |
| Isomer Ratio (cis:trans) | ~30:70 | [3] |
Reactions at the Ester Functional Group
The ethyl ester group of this compound can undergo typical ester transformations, including hydrolysis to the corresponding carboxylic acid and reduction to the primary alcohol.
Hydrolysis to 2-Phenylcyclopropanecarboxylic Acid
The hydrolysis of the ethyl ester to 2-phenylcyclopropanecarboxylic acid can be achieved under basic conditions. This reaction is a key step in the synthesis of many derivatives, including the pharmaceutically active compound Tranylcypromine.[4]
Experimental Protocol: Alkaline Hydrolysis
To a solution of this compound in an alcohol such as isopropanol, an aqueous solution of a base like potassium hydroxide (45%) is added.[4] The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours.[4] After completion, the reaction is worked up by adding water and acidifying with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The product is then extracted with an organic solvent like toluene.[4]
| Parameter | Value | Reference |
| Reagents | This compound, Potassium Hydroxide | [4] |
| Solvent | Isopropanol, Water | [4] |
| Temperature | 60°C | [4] |
| Reaction Time | 2 hours | [4] |
Reduction to (2-Phenylcyclopropyl)methanol
The ester functionality can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction with LiAlH₄
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, lithium aluminum hydride (0.25 mol) is suspended in absolute diethyl ether (200 ml).[3] A solution of this compound (0.25 mol) is added dropwise over 2-2.5 hours, maintaining the reaction temperature at 25-35°C.[3] After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction is then carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the product.
| Parameter | Value | Reference |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [3] |
| Solvent | Absolute Diethyl Ether | [3] |
| Temperature | 25-35°C | [3] |
| Reaction Time | 2.5-3 hours | [3] |
Reactions Involving the Cyclopropane Ring
The strained three-membered ring of this compound is susceptible to ring-opening reactions under various conditions.
Catalytic Hydrogenation
Electrophilic Ring Opening
Electrophilic reagents can attack the cyclopropane ring, leading to its opening. The regioselectivity of this reaction is influenced by the substituents on the ring. For cyclopropanes bearing electron-withdrawing groups, nucleophilic attack is also a possible mode of ring-opening.[5][6]
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent conversion to key derivatives.
Caption: Synthetic workflow for key derivatives.
Role in Drug Development
The 2-phenylcyclopropane moiety is a key structural feature in several biologically active compounds. For instance, derivatives of 2-phenylcyclopropanecarboxylic acid have been investigated for their potential as anticonvulsant agents. The rigid cyclopropane ring can help to lock the molecule in a specific conformation, which can be beneficial for binding to biological targets.[1] While specific signaling pathways for this compound itself are not well-documented, the general class of phenylpropanoids and their derivatives exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[7] The metabolism of drugs containing a cyclopropane carboxylic acid moiety can sometimes lead to idiosyncratic toxicity, a factor that needs to be considered in drug development.[8]
The following diagram illustrates the conceptual relationship between the core chemical structure and its potential applications in drug discovery.
Caption: From core structure to therapeutic potential.
Conclusion
This compound is a versatile synthetic intermediate with a rich chemical reactivity profile. Its synthesis is well-established, and its ester and cyclopropane functionalities can be selectively manipulated to generate a diverse range of derivatives. The presence of the cyclopropane ring makes this scaffold particularly attractive for applications in medicinal chemistry, offering a means to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided a detailed overview of the key chemical transformations of this compound, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers of Ethyl 2-Phenylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of ethyl 2-phenylcyclopropanecarboxylate, a key structural motif in medicinal chemistry and organic synthesis. This document details the synthesis, separation, and characterization of the four stereoisomers, presenting quantitative data in accessible formats and outlining detailed experimental protocols.
Introduction to Stereoisomerism in this compound
This compound possesses two chiral centers, giving rise to a total of four stereoisomers. These exist as two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the phenyl and ethoxycarbonyl groups on the cyclopropane ring defines the diastereomers: cis (substituents on the same side) and trans (substituents on opposite sides). Each of these diastereomers is chiral and exists as a pair of enantiomers.
The four stereoisomers are:
-
(1R,2S)-ethyl 2-phenylcyclopropanecarboxylate (cis)
-
(1S,2R)-ethyl 2-phenylcyclopropanecarboxylate (cis)
-
(1R,2R)-ethyl 2-phenylcyclopropanecarboxylate (trans)
-
(1S,2S)-ethyl 2-phenylcyclopropanecarboxylate (trans)
The precise stereochemistry of these molecules is crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Synthesis of this compound Stereoisomers
The most common method for the synthesis of this compound is the cyclopropanation of styrene with ethyl diazoacetate. This reaction typically yields a mixture of cis and trans diastereomers, with the trans isomer being the major product.[1][2]
Experimental Protocol: Synthesis via Catalytic Cyclopropanation
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add rhodium(II) acetate dimer (0.01 mmol) and anhydrous DCM (5 mL).
-
Add styrene (2.0 mmol) to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture over a period of 1-2 hours using a syringe pump at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers, is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers. The trans isomer is typically less polar and elutes first.
Separation of Stereoisomers
The separation of the diastereomeric cis and trans isomers can be achieved by standard column chromatography. The resolution of the enantiomers of each diastereomer requires chiral separation techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.
Experimental Protocol: Chiral HPLC Separation
A typical protocol for the chiral separation of the enantiomers of trans-ethyl 2-phenylcyclopropanecarboxylate is as follows:
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 254 nm
Procedure:
-
Dissolve the racemic mixture of the trans or cis isomer in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the mobile phase and monitor the separation at 254 nm.
-
The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method for separating enantiomers. It utilizes an enzyme, typically a lipase, to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL))
-
Phosphate buffer (e.g., pH 7.2)
-
Organic solvent (e.g., toluene or hexane)
-
Sodium bicarbonate solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve the racemic ester in a biphasic system of phosphate buffer and an organic solvent.
-
Add the lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the organic and aqueous layers.
-
Isolate the unreacted ester (one enantiomer) from the organic layer by washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.
-
Acidify the aqueous layer with dilute hydrochloric acid to protonate the carboxylate.
-
Extract the resulting carboxylic acid (the other enantiomer) with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and remove the solvent to obtain the resolved carboxylic acid. The acid can then be re-esterified if desired.
Characterization of Stereoisomers
The individual stereoisomers are characterized by their physical and spectroscopic properties.
Quantitative Data Summary
| Stereoisomer | Configuration | Diastereomer | Specific Optical Rotation ([α]D) | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals |
| 1 | (1R,2S) | cis | Data not available | Phenyl: ~7.2-7.4; OCH₂: ~3.9-4.1 (q); CH-CO: ~2.1-2.3 (m); CH-Ph: ~2.6-2.8 (m); CH₂ (ring): ~1.3-1.6 (m) | C=O: ~172; Phenyl: ~126-140; OCH₂: ~60; CH-CO: ~25; CH-Ph: ~30; CH₂ (ring): ~15 |
| 2 | (1S,2R) | cis | Data not available | Phenyl: ~7.2-7.4; OCH₂: ~3.9-4.1 (q); CH-CO: ~2.1-2.3 (m); CH-Ph: ~2.6-2.8 (m); CH₂ (ring): ~1.3-1.6 (m) | C=O: ~172; Phenyl: ~126-140; OCH₂: ~60; CH-CO: ~25; CH-Ph: ~30; CH₂ (ring): ~15 |
| 3 | (1R,2R) | trans | Data not available | Phenyl: ~7.1-7.3; OCH₂: ~4.1-4.3 (q); CH-CO: ~1.8-2.0 (m); CH-Ph: ~2.4-2.6 (m); CH₂ (ring): ~1.2-1.5 (m) | C=O: ~173; Phenyl: ~125-141; OCH₂: ~61; CH-CO: ~26; CH-Ph: ~32; CH₂ (ring): ~17 |
| 4 | (1S,2S) | trans | Data not available | Phenyl: ~7.1-7.3; OCH₂: ~4.1-4.3 (q); CH-CO: ~1.8-2.0 (m); CH-Ph: ~2.4-2.6 (m); CH₂ (ring): ~1.2-1.5 (m) | C=O: ~173; Phenyl: ~125-141; OCH₂: ~61; CH-CO: ~26; CH-Ph: ~32; CH₂ (ring): ~17 |
Note: The exact NMR chemical shifts can vary depending on the solvent and instrument used. The values provided are approximate ranges based on typical spectra for these types of compounds.
Visualization of Stereoisomeric Relationships
The relationships between the four stereoisomers of this compound can be visualized as follows:
Logical Workflow for Synthesis and Separation
The general workflow for obtaining the individual stereoisomers is outlined below.
References
The Phenylcyclopropane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenylcyclopropane scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its unique conformational rigidity and electronic properties that impart favorable pharmacological characteristics to drug candidates. This technical guide provides a comprehensive overview of the applications of phenylcyclopropane scaffolds in drug discovery and development. It delves into the synthetic strategies for accessing these core structures, presents a curated collection of quantitative biological data for key derivatives, and offers detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to provide a deeper understanding of the mechanism of action and the drug discovery process for this important class of compounds.
Introduction
The cyclopropane ring, the smallest of the carbocycles, is a fascinating and powerful building block in the design of new therapeutic agents. When incorporated into a phenyl-containing molecule, the resulting phenylcyclopropane scaffold offers a unique three-dimensional geometry that can effectively probe the binding pockets of biological targets. The strained nature of the cyclopropane ring results in C-C bonds with significant p-character, allowing for electronic interactions with aromatic systems. This, combined with its metabolic stability, has led to the successful development of drugs and clinical candidates across a range of therapeutic areas, including neuroscience, infectious diseases, and oncology. This guide serves as a technical resource for researchers aiming to leverage the potential of the phenylcyclopropane scaffold in their drug discovery programs.
Synthetic Strategies
The synthesis of phenylcyclopropane derivatives can be achieved through several key methodologies, with the choice of route often depending on the desired stereochemistry and substitution pattern.
Simmons-Smith Cyclopropanation
A widely used method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. For the synthesis of phenylcyclopropane scaffolds, this typically involves the cyclopropanation of styrene or its derivatives.
Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysis, particularly with rhodium and copper complexes, provides a versatile approach for the synthesis of functionalized phenylcyclopropanes from styrenes and diazo compounds, such as ethyl diazoacetate. This method offers excellent control over stereochemistry, especially when employing chiral catalysts.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful tandem strategy for constructing highly substituted phenylcyclopropane systems. This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.
Biological Activities and Quantitative Data
Phenylcyclopropane scaffolds have been incorporated into a diverse array of biologically active molecules. The following tables summarize key quantitative data for representative compounds, highlighting their potency and selectivity against various biological targets.
NMDA Receptor Antagonists
Phenylcyclopropane-containing compounds have shown significant promise as N-methyl-D-aspartate (NMDA) receptor antagonists, which are important targets for the treatment of neurological and psychiatric disorders.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Milnacipran | NMDA Receptor | [3H]MK-801 Binding | 6.3 ± 0.3 | [1] |
| (1S,2R,1'S)-2a | NMDA Receptor | [3H]MK-801 Binding | 0.35 ± 0.08 | |
| (1S,2R,1'S)-2b | NMDA Receptor | [3H]MK-801 Binding | 0.20 ± 0.024 | |
| (1S,2R,1'S)-2f | NMDA Receptor | [3H]MK-801 Binding | 0.16 ± 0.02 |
Serotonin 5-HT2C Receptor Agonists
The 5-HT2C receptor is a key target for the development of antipsychotic and anti-obesity medications. Phenylcyclopropane derivatives have been explored as selective agonists for this receptor.
| Compound | Target | Assay | EC50 (nM) | Reference |
| (+)-15a | 5-HT2C Receptor | Calcium Flux | 23 | [2] |
| (+)-19 | 5-HT2C Receptor | Calcium Flux | 24 | [2] |
Antimicrobial Activity
Recent studies have also explored the potential of phenylcyclopropane derivatives as antimicrobial agents.
| Compound | Organism | MIC80 (µg/mL) | Reference |
| F9 | Staphylococcus aureus | 32 | [3] |
| F5, F9, F29, F53 | Staphylococcus aureus | 32-64 | [3] |
| F5, F53 | Escherichia coli | 128 | [3] |
Experimental Protocols
Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (A Milnacipran Analog)
This protocol is adapted from procedures for the synthesis of milnacipran and its analogs.[4][5][6]
Step 1: Synthesis of 1-phenylcyclopropane-1,2-dicarbonitrile
-
To a solution of phenylacetonitrile in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
After stirring for a short period, add 1,2-dibromoethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-phenylcyclopropane-1,2-dicarbonitrile.
Step 2: Hydrolysis to 1-phenylcyclopropane-1,2-dicarboxylic acid
-
Reflux the dinitrile from Step 1 in a solution of concentrated hydrochloric acid.
-
After cooling, the dicarboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.
-
Dry the product under vacuum.
Step 3: Formation of the Diethylamide
-
Convert the dicarboxylic acid to the corresponding diacid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve diethylamine in an anhydrous, non-protic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add the diacid chloride solution dropwise to the diethylamine solution.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the diethylamide derivative.
Step 4: Selective Reduction and Amination
-
Selectively reduce one of the amide groups to the corresponding amine using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).
-
The stereochemistry of the final product can be influenced by the choice of reagents and reaction conditions. Chiral auxiliaries or catalysts may be employed for enantioselective synthesis.
[3H]MK-801 Binding Assay for NMDA Receptor Antagonism
This protocol is based on established methods for assessing binding to the NMDA receptor.[6][7]
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Incubation: Incubate the membranes with [3H]MK-801 (a radiolabeled NMDA receptor channel blocker) in the presence and absence of the test compound at various concentrations. The incubation should be carried out in a buffer containing glutamate and glycine to activate the receptor.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50 value) by non-linear regression analysis.
Calcium Flux Assay for 5-HT2C Receptor Agonism
This is a common functional assay to measure the activation of Gq-coupled receptors like the 5-HT2C receptor.[8][9][10]
-
Cell Culture: Culture cells stably expressing the human 5-HT2C receptor in a suitable medium.
-
Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (potential agonist) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Its overactivation, however, can lead to excitotoxicity and neuronal cell death. Phenylcyclopropane-based antagonists can modulate this pathway.
Caption: NMDA Receptor Signaling Pathway and its modulation by phenylcyclopropane antagonists.
5-HT2C Receptor Signaling Pathway
The serotonin 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to various cellular responses. Phenylcyclopropane-based agonists can stimulate this pathway.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of levomilnacipran - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bu.edu [bu.edu]
- 10. agilent.com [agilent.com]
A Technical Guide to the Biological Activities of Ethyl 2-Phenylcyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse biological activities of ethyl 2-phenylcyclopropanecarboxylate derivatives, a class of compounds characterized by a unique cyclopropane ring structure that imparts significant metabolic stability and conformational rigidity. These structural features have made them attractive scaffolds in medicinal chemistry, leading to the discovery of potent anticonvulsant, neuroprotective, and enzyme inhibitory properties. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated workflows and logical relationships to facilitate further research and development in this promising area.
Anticonvulsant Activity
A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Notably, a series of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives has demonstrated promising activity in preclinical seizure models.
Quantitative Anticonvulsant Data
The anticonvulsant effects of these derivatives were evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Neurotoxicity was assessed using the rotarod test. The median effective dose (ED50), median toxic dose (TD50), and the protective index (PI = TD50/ED50) are summarized in the table below.[1]
| Compound | Substituent (R) | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (MES) |
| 6g | 4-F | 16.3 | 40.7 | 421.4 | 25.8 |
| 6m | 4-Cl | 9.8 | 35.5 | 332.2 | 33.9 |
| 6w | 4-CH3 | 21.5 | 55.2 | >500 | >23.3 |
Data sourced from a study on ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives.[1]
Experimental Protocols for Anticonvulsant Screening
The following are detailed protocols for the key assays used to determine the anticonvulsant and neurotoxic profiles of this compound derivatives.
The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent the spread of seizures.[2]
-
Apparatus : An electroconvulsive shock generator with corneal electrodes.
-
Animal Preparation : Male CF-1 or C57BL/6 mice are used. Prior to stimulation, a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas to minimize pain and improve electrical conductivity.[2][3]
-
Procedure :
-
The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses.
-
At the time of peak effect of the compound, corneal electrodes are placed on the eyes of the mouse.
-
An alternating electrical current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[2][3]
-
The mice are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.[2]
-
-
Data Analysis : The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[4]
-
Apparatus : Isolation cages for observation.
-
Animal Preparation : Male CF-1 mice are commonly used.
-
Procedure :
-
The test compound is administered to the mice at various doses.
-
At the time of peak effect, a solution of pentylenetetrazole (PTZ) is injected subcutaneously into a loose fold of skin on the neck. The typical dose of PTZ for CF-1 mice is 85 mg/kg.[4]
-
The animals are placed in isolation cages and observed for the next 30 minutes for the presence or absence of a clonic seizure, which is characterized by at least 3 to 5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[4]
-
Animals that do not exhibit this clonic seizure are considered protected.[4]
-
-
Data Analysis : The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
The rotarod test is used to assess motor coordination and balance, providing a measure of potential neurological deficits or toxicity of a compound.[5][6]
-
Apparatus : A commercially available rotarod apparatus with a rotating rod.
-
Animal Preparation : Mice are acclimated to the testing room before the experiment. Some protocols may include a pre-training session to familiarize the animals with the apparatus.[6][7]
-
Procedure :
-
The test compound is administered to the mice.
-
At the time of peak effect, each mouse is placed on the rotating rod of the rotarod apparatus.
-
The rod rotates at a set speed or with accelerating speed (e.g., from 4 to 40 rpm over a period of 300 seconds).[5][7]
-
The latency for each mouse to fall off the rod is recorded. The trial may have a maximum duration.[8]
-
Multiple trials are typically conducted for each animal with an inter-trial interval.[5]
-
-
Data Analysis : The TD50, the dose that causes 50% of the animals to fail the test (i.e., fall off the rod), is calculated.
Anticonvulsant Screening Workflow
Neuroprotective Activity
The presence of the phenyl ring and the carboxylic ester group in this compound derivatives suggests potential for neuroprotective effects, particularly against oxidative stress-induced neuronal damage. While direct studies on this specific class of compounds are emerging, the general neuroprotective potential of related structures warrants investigation.
Experimental Protocol for In Vitro Neuroprotection Assay
The human neuroblastoma SH-SY5Y cell line is a widely used model to assess the neuroprotective effects of compounds against various neurotoxic insults.[9]
-
Cell Culture : SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure for Assessing Neuroprotection against Oxidative Stress :
-
Cell Seeding : SH-SY5Y cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Pre-treatment : The cells are pre-incubated with various concentrations of the this compound derivative for a specified period (e.g., 2-24 hours).[10]
-
Induction of Oxidative Stress : A neurotoxic agent that induces oxidative stress, such as hydrogen peroxide (H2O2), is added to the cell culture medium. The concentration and incubation time of the neurotoxin are optimized to cause significant but not complete cell death.[11]
-
Cell Viability Assessment (MTT Assay) :
-
After the incubation period with the neurotoxin, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[12]
-
-
-
Data Analysis : Cell viability is calculated as a percentage relative to the control (untreated) cells. An increase in cell viability in the presence of the test compound compared to cells treated with the neurotoxin alone indicates a neuroprotective effect.
Logical Flow for Neuroprotection Assessment
Enzyme Inhibitory Activity
The rigid cyclopropane scaffold can orient the phenyl and ethyl carboxylate groups in specific conformations, making these derivatives potential candidates for enzyme inhibitors. A key area of interest is the inhibition of cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.
Experimental Protocol for Cytochrome P450 (CYP450) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms.
-
Materials : Human liver microsomes, a panel of specific probe substrates for different CYP450 isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.), NADPH, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13][14]
-
Procedure :
-
An isoform-specific substrate is incubated with human liver microsomes in the presence of a range of concentrations of the this compound derivative.[13]
-
The enzymatic reaction is initiated by the addition of NADPH.
-
The incubation is carried out at 37°C for a specified time.
-
The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).
-
The samples are then analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis : The rate of metabolite formation at each concentration of the test compound is compared to that of a vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[15]
CYP450 Inhibition Assay Workflow
Future Directions
The biological activities of this compound derivatives are a rich field for further exploration. While significant progress has been made in understanding their anticonvulsant properties, their potential as neuroprotective agents, enzyme inhibitors, and in other therapeutic areas such as oncology and cardiovascular diseases remains largely untapped. Future research should focus on:
-
Synthesis of Diverse Libraries : Expanding the structural diversity of the derivatives to establish clear structure-activity relationships (SAR) for various biological targets.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies : Evaluating the most promising lead compounds in more advanced animal models and determining their absorption, distribution, metabolism, and excretion (ADME) profiles.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound derivatives. The provided data and protocols are intended to streamline experimental design and foster innovation in this exciting area of drug discovery.
References
- 1. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Maximal Electroshock (MES) Test [bio-protocol.org]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
Ethyl 2-phenylcyclopropanecarboxylate: A Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-phenylcyclopropanecarboxylate, a chiral molecule existing as a pair of diastereomers (cis and trans), each with their respective enantiomers, is a valuable building block in modern organic synthesis. The unique conformational rigidity and stereochemical complexity of the cyclopropane ring make it a sought-after motif in medicinal chemistry. The presence of both a phenyl group and an ester functionality provides multiple avenues for synthetic diversification. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a focus on its role in the preparation of pharmaceutically active compounds.
Asymmetric Synthesis of this compound
The primary route to enantiomerically enriched this compound is the asymmetric cyclopropanation of styrene with ethyl diazoacetate. This reaction has been extensively studied with a variety of transition metal catalysts, leading to varying degrees of diastereoselectivity and enantioselectivity.
Data Presentation: Asymmetric Cyclopropanation of Styrene
The following tables summarize the quantitative data from various catalytic systems for the asymmetric cyclopropanation of styrene with ethyl diazoacetate.
Table 1: Ruthenium-Catalyzed Asymmetric Cyclopropanation [1]
| Catalyst System | Additive | Temp (°C) | Yield (%) | cis:trans Ratio | ee (%) (cis) | ee (%) (trans) |
| N2P2-Ru(II)/AgOTf | Triethylamine | RT | 75 | 1:1.9 | 80 (1R,2S) | 75 (1R,2R) |
| N2P2-Ru(II)/AgOTf | 2,6-Lutidine | RT | 80 | 1:1.5 | 85 (1R,2S) | 82 (1R,2R) |
| N2P2-Ru(II)/AgOTf | 2,4,6-Collidine | RT | 81 | 1:1.2 | 88 (1R,2S) | 84 (1R,2R) |
| N2P2-Ru(II)/AgOTf | 2,4,6-Collidine | 0 | 78 | 1:1.1 | 90 (1R,2S) | 86 (1R,2R) |
Table 2: Iron-Porphyrin-Catalyzed Asymmetric Cyclopropanation [2]
| Catalyst | Diazo Reagent | Yield (%) | trans:cis Ratio | ee (%) (trans) | ee (%) (cis) |
| Fe(D4-TpAP) | Ethyl diazoacetate | 99 | 21:1 | 45 | 21 |
| Fe(D4-TpAP) | tert-Butyl diazoacetate | 99 | 7.5:1 | 20 | N/A |
| Fe(R2β2-BNP) | Ethyl diazoacetate | 87 | 7.4:1 | 42 | 42 |
| Fe(R2β2-BNP) | tert-Butyl diazoacetate | 15 | 4.5:1 | N/A | N/A |
Table 3: Myoglobin-Based Biocatalytic Cyclopropanation [3][4]
| Biocatalyst | Diastereomeric Excess (E/trans) (%) | Enantiomeric Excess (E/trans) (%) |
| Wild-type Myoglobin (Mb) | 86 | 6 |
| Mb(L29A) | 82 | 1 |
| Mb(H64V) | >99 | 98 |
| Mb(H64V, V68A) | >99 | >99 (1S,2S) |
Experimental Protocol: Asymmetric Cyclopropanation with a Ruthenium Catalyst[1]
This protocol is representative of the asymmetric cyclopropanation of styrene using the N2P2-Ru(II) complex.
1. Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an argon atmosphere, the N2P2-Ru(II) complex (0.01 mmol, 1 mol%) and silver triflate (AgOTf, 0.01 mmol, 1 mol%) are dissolved in anhydrous dichloromethane (2 mL).
-
The mixture is stirred at room temperature for 30 minutes to activate the catalyst.
2. Cyclopropanation Reaction:
-
To the activated catalyst solution, styrene (2 mL) and the desired N-donor additive (e.g., 2,4,6-collidine, 12 equiv.) are added.
-
A solution of ethyl diazoacetate (0.5 mmol) in styrene (2 mL) is added dropwise to the reaction mixture over a period of 2 hours using a syringe pump.
-
The reaction is stirred at the desired temperature (e.g., 0 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Purification:
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the this compound diastereomers.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess of each diastereomer is determined by chiral HPLC analysis.
Chiral Resolution of 2-Phenylcyclopropanecarboxylic Acid
An alternative and often more practical approach to obtaining enantiopure material is the resolution of a racemic mixture. This is typically performed on the carboxylic acid derivative, which is obtained by hydrolysis of the racemic ethyl ester. Two common methods for resolution are diastereomeric salt formation and enzymatic kinetic resolution.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol describes the resolution of racemic trans-2-phenylcyclopropanecarboxylic acid using the chiral resolving agent cinchonidine.
1. Salt Formation:
-
Racemic trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv.) is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or acetone.
-
A solution of cinchonidine (0.5-1.0 equiv.) in the same hot solvent is added to the carboxylic acid solution.
-
The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization of the diastereomeric salt.
2. Fractional Crystallization:
-
The crystalline salt is collected by filtration and washed with a small amount of cold solvent. This first crop will be enriched in one diastereomer.
-
The salt is recrystallized several times from the same solvent system to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.
3. Liberation of the Enantiopure Carboxylic Acid:
-
The diastereomerically pure salt is dissolved in a minimal amount of water and treated with an aqueous solution of a strong acid (e.g., 2 M HCl) until the pH is acidic.
-
The liberated enantiopure carboxylic acid precipitates and is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiopure 2-phenylcyclopropanecarboxylic acid.
-
The other enantiomer can be recovered from the mother liquor by a similar process, potentially using the opposite enantiomer of the resolving agent (e.g., cinchonine) for more efficient resolution.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound.
1. Reaction Setup:
-
In a flask, racemic ethyl trans-2-phenylcyclopropanecarboxylate (1.0 g) is suspended in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). A co-solvent such as toluene may be used to create a biphasic system, which can improve reaction rates and enzyme stability.
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B, or lipase from Thermomyces lanuginosa) is added to the mixture (typically 5-10% by weight of the substrate).
2. Enzymatic Hydrolysis:
-
The mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
The reaction is monitored by chiral HPLC, tracking the conversion of the racemic ester and the enantiomeric excess of both the remaining ester and the newly formed carboxylic acid.
-
The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted ester and the product acid.
3. Work-up and Separation:
-
The immobilized enzyme is removed by filtration.
-
The filtrate is transferred to a separatory funnel. The aqueous layer is separated and acidified to pH 2-3 with 1 M HCl.
-
The acidified aqueous layer is extracted with ethyl acetate to isolate the enantiopure carboxylic acid.
-
The organic layer from the initial separation contains the unreacted, enantiopure ester.
-
Both organic fractions are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the resolved products.
Application in Pharmaceutical Synthesis: The Case of Tranylcypromine
The enantiomers of trans-2-phenylcyclopropanecarboxylic acid are key intermediates in the synthesis of the antidepressant drug Tranylcypromine (trans-2-phenylcyclopropylamine). The therapeutic activity of Tranylcypromine resides primarily in the (+)-(1R,2S)-enantiomer.
Experimental Protocol: Synthesis of (+)-Tranylcypromine from (1R,2R)-2-Phenylcyclopropanecarboxylic Acid
1. Conversion to Acyl Azide (Curtius Rearrangement):
-
(1R,2R)-2-Phenylcyclopropanecarboxylic acid is converted to its acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
The crude acid chloride is then reacted with sodium azide in a biphasic solvent system (e.g., acetone/water) at low temperature (0 °C) to form the acyl azide.
2. Curtius Rearrangement and Trapping of Isocyanate:
-
The acyl azide solution is carefully heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate with the extrusion of nitrogen gas.
-
The isocyanate is then trapped by adding an alcohol (e.g., tert-butanol) to form a Boc-protected amine, or by direct hydrolysis with aqueous acid to yield the primary amine.
3. Deprotection (if necessary) and Salt Formation:
-
If a carbamate protecting group was used, it is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
The resulting (+)-(1R,2S)-tranylcypromine free base is then typically converted to a pharmaceutically acceptable salt, such as the sulfate salt, by treatment with sulfuric acid in a suitable solvent like isopropanol.
Signaling Pathway: Mechanism of Action of Tranylcypromine
Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B preferentially metabolizes phenethylamine and, in humans, also dopamine. By inhibiting both isoforms, Tranylcypromine increases the synaptic concentrations of these key neurotransmitters, which is believed to be the basis of its antidepressant effects.
Mandatory Visualizations
Caption: General workflow for the synthesis of racemic this compound.
Caption: Comparison of chiral resolution workflows.
References
A Comprehensive Review of Synthetic Routes to 2-Phenylcyclopropanecarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic methodologies for obtaining 2-phenylcyclopropanecarboxylic acid esters, crucial intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The document details the core synthetic strategies, presents quantitative data for comparative analysis, and provides exemplary experimental protocols for key reactions.
Introduction
2-Arylcyclopropane-1-carboxylic acids and their esters are important precursors for the synthesis of 2-arylcyclopropan-1-amines, which are key building blocks for a variety of drugs.[1] The inherent strain of the cyclopropane ring and the potential for stereoisomerism make these compounds valuable scaffolds in medicinal chemistry. This guide explores the most significant and widely employed synthetic routes, including transition metal-catalyzed cyclopropanations, the Simmons-Smith reaction, and Michael addition-initiated ring closures.
Transition Metal-Catalyzed Cyclopropanation
The reaction of styrene with a diazoacetate in the presence of a transition metal catalyst is one of the most common and versatile methods for the synthesis of 2-phenylcyclopropanecarboxylic acid esters.[2] This method allows for a high degree of control over the stereochemical outcome of the reaction, making it particularly valuable for the synthesis of enantiomerically pure compounds.
Rhodium-Catalyzed Cyclopropanation
Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazoacetates. The reaction proceeds through the formation of a rhodium carbenoid intermediate, which then reacts with the alkene in a concerted, though often asynchronous, manner. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.[3]
Key Features:
-
High yields and diastereoselectivities are often observed.
-
A wide range of chiral ligands are available for asymmetric catalysis.
-
The reaction mechanism has been studied in detail, allowing for rational catalyst design.[4]
Diagram: Rhodium-Catalyzed Cyclopropanation Pathway
Caption: General scheme for rhodium-catalyzed cyclopropanation of styrene.
Copper-Catalyzed Cyclopropanation
Copper complexes, particularly those with chiral ligands, are also widely used for asymmetric cyclopropanation reactions.[5][6] Historically, copper catalysts were among the first to be used for the synthesis of optically active cyclopropane derivatives.[5] The development of new chiral ligands continues to improve the enantioselectivity of these reactions.
Key Features:
-
Cost-effective compared to rhodium catalysts.
-
A broad range of chiral ligands, such as bisoxazolines (BOX), have been developed.
-
Can achieve high levels of diastereo- and enantioselectivity.[6]
Diagram: Copper-Catalyzed Cyclopropanation Workflow
Caption: Experimental workflow for copper-catalyzed asymmetric cyclopropanation.
Biocatalytic Cyclopropanation
Engineered heme proteins, such as variants of myoglobin, have emerged as powerful biocatalysts for the cyclopropanation of styrenes.[7][8] These enzymes can exhibit remarkable levels of diastereo- and enantioselectivity, often complementary to those achieved with traditional metal catalysts.[7][8]
Key Features:
-
Environmentally friendly reaction conditions (often in aqueous media).
-
High turnover numbers and catalyst efficiency.[8]
-
Stereoselectivity can be tuned through protein engineering.[7]
| Catalyst System | Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | >97:3 | 77% (trans) | 59 | [3] |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | tert-Butyl phenyldiazoacetate | - | 91% | 78 | [3] |
| Cu(MeCN)₄PF₆/SaBOX | Indene | α-Nitrodiazoacetate | >99:1 | 93-98% | 69-90 | [6] |
| Mb(H64V,V68A) | Styrene | Ethyl diazoacetate | - | 98% (1S,2S) | - | [7] |
Table 1: Comparison of Catalytic Systems for Cyclopropanation
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
The following is a representative protocol for the rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate:
To a solution of styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in dichloromethane (5 mL) at room temperature is added a solution of ethyl diazoacetate (1.2 mmol) in dichloromethane (5 mL) dropwise over 2 hours using a syringe pump. The reaction mixture is stirred for an additional 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the this compound as a mixture of cis and trans isomers.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[9][10] It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[9][10] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[10]
Key Features:
-
Stereospecific with respect to the alkene geometry.[10]
-
Tolerant of a wide variety of functional groups.[9]
-
Modifications, such as the Furukawa modification (using Et₂Zn), can enhance reactivity.[10]
Diagram: Simmons-Smith Reaction Mechanism
Caption: Key steps in the Simmons-Smith cyclopropanation of styrene.
Asymmetric Simmons-Smith Reaction
While the classical Simmons-Smith reaction is not asymmetric, chiral auxiliaries or additives can be employed to induce enantioselectivity. For allylic alcohols, the hydroxyl group can direct the cyclopropanation, and the use of chiral ligands can lead to high enantiomeric excesses.
Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction
The following protocol describes the Furukawa modification for the cyclopropanation of an alkene:
To a solution of the alkene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added a 1.0 M solution of diethylzinc in hexanes (2.2 mmol). Diiodomethane (2.2 mmol) is then added dropwise, and the mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the cyclopropanated product.
Michael Addition-Initiated Ring Closure (MIRC)
The Michael addition-initiated ring closure (MIRC) is a powerful strategy for the stereoselective synthesis of cyclopropanes.[11] This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.[11][12]
Key Features:
-
Allows for the construction of highly functionalized cyclopropanes.
-
The stereochemistry of the final product can be controlled by the stereochemistry of the Michael addition.
-
A wide range of nucleophiles and Michael acceptors can be employed.
Diagram: Michael Addition-Initiated Ring Closure (MIRC) Pathway
Caption: General sequence of the Michael addition-initiated ring closure.
Asymmetric MIRC Reactions
The use of chiral phase-transfer catalysts, organocatalysts, or chiral nucleophiles can render the MIRC reaction highly enantioselective.[11] This has made the MIRC a valuable tool for the synthesis of optically active cyclopropane derivatives.
Experimental Protocol: Organocatalyzed Asymmetric MIRC
A representative protocol for an organocatalyzed asymmetric MIRC reaction is as follows:
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the malonate derivative (0.6 mmol) in toluene (1.0 mL) at room temperature is added the chiral diarylprolinol silyl ether catalyst (0.05 mmol). The reaction mixture is stirred at room temperature for 24 hours. The crude product is then directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropane product.
Conclusion
The synthesis of 2-phenylcyclopropanecarboxylic acid esters can be achieved through several efficient and stereoselective methods. Transition metal-catalyzed cyclopropanations, particularly with rhodium and copper catalysts, offer a high degree of control over the stereochemical outcome and are amenable to asymmetric catalysis. The Simmons-Smith reaction remains a robust and reliable method for the stereospecific cyclopropanation of a wide range of alkenes. Finally, the Michael addition-initiated ring closure provides a versatile route to highly functionalized and enantioenriched cyclopropanes. The choice of synthetic route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. The continued development of new catalysts and methodologies in these areas will undoubtedly lead to even more efficient and selective syntheses of these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
The Pharmaceutical Potential of Ethyl 2-Phenylcyclopropanecarboxylate: A Technical Guide for Drug Development Professionals
Introduction
Ethyl 2-phenylcyclopropanecarboxylate and its derivatives represent a promising scaffold in modern pharmaceutical development, offering a unique combination of conformational rigidity and synthetic versatility. The strained cyclopropane ring imparts specific three-dimensional structures that can lead to high-potency and selective interactions with biological targets. This technical guide provides an in-depth overview of the therapeutic potential of this chemical class, focusing on its applications as monoamine oxidase (MAO) inhibitors for the treatment of depression and as novel anticonvulsant agents. We will explore the synthesis, biological activity, mechanisms of action, and key structure-activity relationships, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development in this area.
Therapeutic Applications and Mechanism of Action
The primary therapeutic value of the this compound scaffold lies in its chemical accessibility to potent neuromodulatory agents. The two most prominent areas of investigation are in the treatment of major depressive disorder and epilepsy.
Monoamine Oxidase (MAO) Inhibition for the Treatment of Depression
The most well-established therapeutic application of this scaffold is in the development of monoamine oxidase (MAO) inhibitors. The prototypical example is tranylcypromine , a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1][2]
Mechanism of Action: MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[2] By irreversibly inhibiting these enzymes, tranylcypromine increases the synaptic concentrations of these neurotransmitters, leading to enhanced neurotransmission and antidepressant effects.[1][2]
The interaction of tranylcypromine with the flavin adenine dinucleotide (FAD) cofactor of MAO is crucial for its inhibitory activity. The cyclopropylamine moiety undergoes a single-electron oxidation by the FAD cofactor, leading to the opening of the cyclopropane ring and the formation of a covalent bond with the enzyme, thus causing irreversible inhibition.[3][4]
Signaling Pathway of MAO Inhibition by Tranylcypromine
Caption: Mechanism of MAO Inhibition by Tranylcypromine.
Anticonvulsant Activity
Derivatives of this compound, particularly N-substituted carboxamides, have demonstrated significant potential as anticonvulsant agents in preclinical studies.[5] These compounds have shown efficacy in animal models of generalized tonic-clonic and other seizure types.
Mechanism of Action: The precise mechanism of action for the anticonvulsant effects of these derivatives is not yet fully elucidated but is thought to involve the modulation of voltage-gated ion channels. Some studies on structurally related compounds suggest interactions with sodium channels, which would stabilize the inactive state of these channels and reduce neuronal hyperexcitability.[6] Further research is needed to pinpoint the specific molecular targets and pathways involved.
Quantitative Biological Data
The following tables summarize key quantitative data for this compound derivatives in their respective therapeutic areas.
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition Data
| Compound | Target | IC50 (µM) | Reference |
| Tranylcypromine | MAO-A | 2.3 | |
| Tranylcypromine | MAO-B | 0.95 | |
| Tranylcypromine Analog (FBP2) | MAO-A | 0.5 | [7] |
| Tranylcypromine Analog (FBP2) | MAO-B | 2.3 | [7] |
Table 2: In Vivo Anticonvulsant Activity Data (Mouse Models)
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| Compound 6m (arylhydrazinecarboxamido derivative) | Maximal Electroshock (MES) | 9.8 | |
| N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide (21) | Maximal Electroshock (MES) - Rat | 26 | [5] |
Synthesis and Experimental Protocols
This compound serves as a key starting material for the synthesis of various biologically active derivatives.
General Synthetic Pathway to 2-Phenylcyclopropylamine Derivatives
A common synthetic route to 2-phenylcyclopropylamines, such as tranylcypromine, involves the conversion of this compound to the corresponding carboxamide, followed by a Hofmann or Curtius rearrangement.
Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the Chemistry of Donor-Acceptor Cyclopropanes
An In-depth Technical Guide to the Chemistry of Donor-Acceptor Cyclopropanes for Researchers, Scientists, and Drug Development Professionals.
Donor-acceptor (D-A) cyclopropanes are a class of highly versatile three-carbon building blocks in organic synthesis.[1] Their synthetic utility stems from a unique combination of ring strain (approximately 27.5 kcal/mol) and electronic polarization.[2] The vicinal substitution of an electron-donating group (donor) and an electron-withdrawing group (acceptor) on the cyclopropane ring creates a "push-pull" effect, which facilitates selective bond cleavage and a wide array of chemical transformations.[2][3] This inherent reactivity allows D-A cyclopropanes to act as 1,3-dipolar synthons, providing access to a diverse range of carbocyclic and heterocyclic scaffolds, many of which are relevant to medicinal chemistry and drug development.[4][5]
The reactivity of D-A cyclopropanes can be triggered through various modes of activation, including thermal, photochemical, and catalytic methods.[2] Lewis acids, Brønsted acids, transition metals, and organocatalysts have all been successfully employed to promote ring-opening reactions, cycloadditions, and rearrangements of these strained systems.[6][7][8][9] The ability to control the stereochemical outcome of these transformations through asymmetric catalysis has further expanded the importance of D-A cyclopropanes in the synthesis of enantioenriched molecules.[4][6][10]
This guide provides a comprehensive overview of the core principles of D-A cyclopropane chemistry, including their synthesis, reactivity, and application in the construction of complex molecular architectures. Detailed experimental protocols for key transformations and tabulated data for easy comparison are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.
Synthesis of Donor-Acceptor Cyclopropanes
A variety of methods have been developed for the synthesis of donor-acceptor cyclopropanes.[11][12] One of the most common and robust methods is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound.[1][2][13]
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction is a versatile method for the synthesis of cyclopropanes from α,β-unsaturated ketones (chalcones).[2] The reaction proceeds via the conjugate addition of a sulfur ylide to the enone, followed by intramolecular cyclization.[1]
Experimental Protocol: Synthesis of a Donor-Acceptor Cyclopropane via Corey-Chaykovsky Reaction [2]
Materials:
-
Chalcone (1.0 equivalent)
-
Trimethylsulfoxonium iodide (1.2 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the dimethyloxosulfonium methylide (Corey's ylide).
-
-
Cyclopropanation Reaction:
-
In a separate flask, dissolve the chalcone in anhydrous THF.
-
Cool the ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired donor-acceptor cyclopropane.
-
Reactivity of Donor-Acceptor Cyclopropanes
The synthetic utility of donor-acceptor cyclopropanes lies in their diverse reactivity, which is dominated by ring-opening and cycloaddition reactions. These transformations provide access to a wide variety of functionalized acyclic and cyclic compounds.
Cycloaddition Reactions
D-A cyclopropanes are excellent precursors for various cycloaddition reactions, acting as three-carbon synthons. These reactions are typically catalyzed by Lewis acids, which activate the cyclopropane by coordinating to the acceptor group, facilitating the cleavage of the polarized C-C bond.
The Yb(OTf)₃-catalyzed (4+3) annulation of D-A cyclopropanes with 2-aza-1,3-dienes provides a highly diastereoselective method for the synthesis of densely substituted azepanones.[3][14]
Experimental Protocol: Yb(OTf)₃-Catalyzed (4+3) Annulation of a Donor-Acceptor Cyclopropane with an Azadiene [3]
Materials:
-
Donor-acceptor cyclopropane (1.0 equivalent)
-
Azadiene (1.5 equivalents)
-
Ytterbium(III) triflate (Yb(OTf)₃, 20 mol%)
-
3 Å Molecular Sieves (140-150 mg)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried reaction vessel, add the donor-acceptor cyclopropane, 3 Å molecular sieves, and Yb(OTf)₃.
-
Add anhydrous DCM to the vessel, followed by the addition of the azadiene.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azepanone.
| Entry | Donor-Acceptor Cyclopropane (Donor) | Azadiene (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 4-MeO-Ph | H | 90 | 94:6 |
| 2 | 3,4-(MeO)₂-Ph | H | 92 | >95:5 |
| 3 | 2-Naphthyl | H | 82 | >95:5 |
| 4 | 4-CF₃-Ph | H | 78 | 92:8 |
| 5 | 4-Cl-Ph | H | 85 | 93:7 |
Table 1: Yb(OTf)₃-catalyzed (4+3) annulation of various D-A cyclopropanes with azadienes.[3]
Caption: Lewis acid-catalyzed [4+3] annulation of a D-A cyclopropane with an azadiene.
The Lewis acid-catalyzed formal (4+3) cycloaddition of D-A cyclopropanes with thiochalcones provides a diastereoselective route to tetrahydrothiepines.[15][16][17]
| Entry | Donor-Acceptor Cyclopropane (Donor) | Thiochalcone (Ar¹) | Thiochalcone (Ar²) | Lewis Acid | Yield (%) |
| 1 | Ph | Ph | Ph | Sc(OTf)₃ | 85 |
| 2 | 4-MeO-Ph | Ph | Ph | Sc(OTf)₃ | 92 |
| 3 | 4-Cl-Ph | Ph | Ph | Sc(OTf)₃ | 78 |
| 4 | Ph | 4-MeO-Ph | Ph | Sc(OTf)₃ | 88 |
| 5 | Ph | Ph | 4-Cl-Ph | Sc(OTf)₃ | 81 |
Table 2: Lewis acid-catalyzed (4+3) cycloaddition of D-A cyclopropanes with thiochalcones.[15][16]
Asymmetric Ring-Opening Reactions
The development of asymmetric catalytic systems has enabled the enantioselective ring-opening of D-A cyclopropanes, providing access to valuable chiral building blocks.[6][7]
The asymmetric ring-opening of D-A cyclopropanes with 1,3-diones, catalyzed by a Cu(II)/trisoxazoline complex, yields enantioenriched γ-hydroxybutyric acid derivatives.[18][19]
Experimental Protocol: Asymmetric Ring-Opening of a Donor-Acceptor Cyclopropane with a 1,3-Dione [18]
Materials:
-
Donor-acceptor cyclopropane (1.0 equivalent)
-
1,3-Dione (2.0 equivalents)
-
Copper(II) triflate (Cu(OTf)₂, 10 mol%)
-
Trisoxazoline ligand (L4, 12 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry reaction tube, dissolve Cu(OTf)₂ and the trisoxazoline ligand in anhydrous DCM and stir at room temperature for 1 hour.
-
Add the donor-acceptor cyclopropane to the catalyst solution.
-
Add the 1,3-dione to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 50-100 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched 1,3-cyclodione enol ether derivative.
| Entry | Donor-Acceptor Cyclopropane (Donor) | 1,3-Dione | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ph | Dimedone | 93 | 99 |
| 2 | 4-MeO-Ph | Dimedone | 85 | 98 |
| 3 | 4-Cl-Ph | Dimedone | 91 | 99 |
| 4 | Ph | 1,3-Cyclohexanedione | 88 | 97 |
| 5 | 2-Naphthyl | Dimedone | 82 | 96 |
Table 3: Cu(II)/trisoxazoline catalyzed asymmetric ring-opening of D-A cyclopropanes with 1,3-diones.[18]
Caption: Experimental workflow for the asymmetric ring-opening of D-A cyclopropanes.
Applications in Drug Development
The unique structural motifs accessible through the chemistry of donor-acceptor cyclopropanes are of significant interest to the pharmaceutical industry. The cyclopropane ring itself is a valuable pharmacophore that can enhance metabolic stability, improve potency, and reduce off-target effects.[5] The diverse range of carbo- and heterocyclic compounds that can be synthesized from D-A cyclopropanes provides a rich source of novel scaffolds for drug discovery programs. For example, the synthesis of substituted piperidines and γ-lactams, which are common structural motifs in bioactive molecules, can be achieved through the ring-opening of D-A cyclopropanes with amines.[10]
Conclusion
The chemistry of donor-acceptor cyclopropanes has emerged as a powerful tool in modern organic synthesis. Their unique reactivity, driven by a combination of ring strain and electronic effects, allows for the construction of complex molecular architectures with high levels of efficiency and stereocontrol. The continued development of novel catalytic systems and synthetic methodologies promises to further expand the utility of these versatile building blocks in both academic and industrial research, particularly in the realm of drug discovery and development.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 8. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. (4 + 3)-Cycloaddition of Donor-Acceptor Cyclopropanes with Thiochalcones: A Diastereoselective Access to Tetrahydrothiepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate via the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of ethyl 2-phenylcyclopropanecarboxylate through the Corey-Chaykovsky reaction. This method offers a robust and diastereoselective route to this valuable cyclopropane-containing scaffold, which is of significant interest in medicinal chemistry and organic synthesis.
Introduction
The Corey-Chaykovsky reaction is a powerful and versatile tool for the formation of three-membered rings, including cyclopropanes, epoxides, and aziridines.[1] The reaction involves the addition of a sulfur ylide to an appropriate electrophile. For the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds, a stabilized sulfur ylide, such as dimethylsulfoxonium methylide (often referred to as Corey's ylide), is typically employed.[2][3] This reagent undergoes a 1,4-conjugate addition to the enone system, followed by an intramolecular nucleophilic displacement to form the cyclopropane ring. A key advantage of this reaction is its high diastereoselectivity, generally favoring the formation of the trans isomer.[2]
This compound is a synthetic building block with applications in the development of novel therapeutics and functional materials. The Corey-Chaykovsky reaction provides an efficient means for its preparation from readily available starting materials.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the reaction of ethyl cinnamate with dimethylsulfoxonium methylide. The ylide is typically generated in situ from the deprotonation of a sulfonium salt, such as trimethylsulfoxonium iodide, with a strong base like sodium hydride.[2]
The generally accepted mechanism for the cyclopropanation of an α,β-unsaturated ester is as follows:
-
Ylide Formation: A strong base deprotonates the trimethylsulfoxonium salt to form the dimethylsulfoxonium methylide (Corey's ylide).
-
Conjugate Addition: The nucleophilic ylide attacks the β-carbon of the ethyl cinnamate in a Michael-type 1,4-addition, forming a zwitterionic enolate intermediate.
-
Intramolecular Cyclization: The enolate oxygen facilitates the formation of a carbon-carbon bond through an intramolecular SN2 reaction, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring. The reaction typically favors the formation of the thermodynamically more stable trans isomer.
Figure 1. Reaction mechanism for the Corey-Chaykovsky cyclopropanation.
Experimental Protocol
This protocol details the synthesis of this compound from ethyl cinnamate using the Corey-Chaykovsky reaction.
Materials and Reagents
-
Trimethylsulfoxonium iodide (Me₃SOI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl cinnamate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
Figure 2. Experimental workflow for the synthesis of this compound.
1. Ylide Preparation (in situ)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMSO to the flask to create a suspension of the sodium hydride.
-
To this suspension, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature, ensuring the temperature does not rise significantly.
-
Stir the resulting mixture at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the dimethylsulfoxonium methylide.
2. Cyclopropanation Reaction
-
In a separate flame-dried flask, dissolve ethyl cinnamate (1.0 eq.) in anhydrous THF.
-
Cool the freshly prepared ylide solution to 0 °C using an ice-water bath.
-
Slowly add the solution of ethyl cinnamate in THF to the ylide solution dropwise via a syringe or an addition funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
3. Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to separate the trans and cis isomers.
Data Presentation
The Corey-Chaykovsky reaction of ethyl cinnamate is known to be diastereoselective, with the trans isomer being the major product. The following table summarizes representative data for this transformation.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | NaH | DMSO/THF | 0 to RT | 4 | 75 | >95:5 |
| 2 | t-BuOK | DMSO | RT | 3 | 68 | 90:10 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and scale.
Characterization Data
Ethyl trans-2-phenylcyclopropanecarboxylate [2]
-
1H NMR (CDCl₃, 300 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.55 (ddd, J = 8.9, 6.5, 4.1 Hz, 1H, CH-Ph), 1.95 (ddd, J = 8.5, 5.2, 4.1 Hz, 1H, CH-CO₂Et), 1.62 (ddd, J = 9.2, 6.5, 4.8 Hz, 1H, CH₂), 1.30 (ddd, J = 6.5, 4.8, 4.1 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
13C NMR (CDCl₃, 75 MHz): δ 173.0, 140.0, 128.5, 126.5, 126.2, 60.5, 26.5, 24.0, 16.8, 14.3.
Ethyl cis-2-phenylcyclopropanecarboxylate [4][5]
-
1H NMR (CDCl₃, 300 MHz): δ 7.30-7.10 (m, 5H, Ar-H), 3.85 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.65 (m, 1H, CH-Ph), 2.15 (m, 1H, CH-CO₂Et), 1.70 (m, 1H, CH₂), 1.35 (m, 1H, CH₂), 0.95 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
13C NMR (CDCl₃, 75 MHz): δ 171.5, 136.8, 129.0, 128.2, 126.8, 60.2, 24.8, 22.5, 14.0, 11.5.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with care in an inert atmosphere.
-
Dimethyl sulfoxide can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Corey-Chaykovsky reaction provides an effective and diastereoselective method for the synthesis of this compound. The protocol described herein is a reliable procedure for obtaining this valuable compound in good yield, with a strong preference for the trans isomer. This methodology is amenable to further optimization and is a valuable addition to the synthetic chemist's toolbox for accessing cyclopropane-containing molecules for research and development.
References
- 1. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 2. Ethyl trans-2-phenylcyclopropanecarboxylate | C12H14O2 | CID 252496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl cis-2-phenylcyclopropanecarboxylate [webbook.nist.gov]
Application Notes and Protocols: Ethyl 2-Phenylcyclopropanecarboxylate in the Synthesis of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and unique electronic properties to bioactive molecules. Its incorporation into drug candidates can lead to improved potency, metabolic stability, and target-binding affinity. In the realm of antiviral drug discovery, cyclopropane-containing nucleoside analogues have emerged as a promising class of therapeutic agents. This document provides detailed application notes and protocols for the use of ethyl 2-phenylcyclopropanecarboxylate as a key starting material in the synthesis of novel antiviral compounds, with a focus on phenyl-branched cyclopropyl nucleosides.
Rationale for Phenylcyclopropane Scaffolds in Antiviral Drug Design
The phenyl group on the cyclopropane ring can serve several purposes in drug design. It can engage in favorable pi-stacking or hydrophobic interactions within the target enzyme's active site, potentially enhancing binding affinity. Furthermore, the phenyl ring provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize antiviral potency and pharmacokinetic properties. The rigid cyclopropane scaffold precisely orients the phenyl group and the nucleobase-mimicking portion of the molecule, which can be crucial for effective interaction with viral enzymes such as polymerases or proteases.
Application: Synthesis of Phenyl-Branched Cyclopropyl Nucleoside Analogues
This section details a synthetic pathway for the preparation of phenyl-branched cyclopropyl nucleoside analogues, inspired by the work of Oh and Hong, who synthesized and evaluated a series of such compounds for their antiviral activity. The following protocols provide a roadmap for researchers to synthesize these and related antiviral candidates starting from this compound.
Overall Synthetic Strategy
The general strategy involves the conversion of this compound into a key mesylated intermediate. This intermediate is then coupled with various nucleobases, followed by deprotection to yield the final nucleoside analogues.
Caption: General synthetic workflow for phenyl-branched cyclopropyl nucleosides.
Experimental Protocols
Protocol 1: Synthesis of (2-Phenylcyclopropyl)methanol
This protocol describes the reduction of the ester group in this compound to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
The resulting mixture is stirred for 30 minutes, and the solid is removed by filtration.
-
The filtrate is washed with 1 M HCl and then with saturated aqueous Na₂SO₄.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield (2-phenylcyclopropyl)methanol.
Protocol 2: Synthesis of a Key Mesylate Intermediate
This protocol outlines the selective protection of one hydroxyl group (if a diol is used as in related syntheses) and subsequent mesylation of the remaining hydroxyl group to create a good leaving group for nucleobase coupling. For the purpose of this protocol, we will assume a diol intermediate is formed from a precursor, as is common in the synthesis of cyclopropyl nucleosides. A plausible route from this compound would involve hydroxylation of an appropriate precursor. For this application note, we will adapt the synthesis from a related phenyl-branched cyclopropyl precursor as described in the literature.
Materials:
-
(trans-2-Phenylcyclopropyl)methanol derivative (e.g., with an additional hydroxymethyl group)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Selective Protection: To a solution of the diol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous DMF, TBDMSCl (1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give the silyl-protected alcohol.
-
Mesylation: To a solution of the silyl-protected alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the key mesylate intermediate.
Caption: Synthesis of the key mesylate intermediate.
Protocol 3: Coupling with Nucleobases and Deprotection
This protocol describes the nucleophilic substitution reaction between the mesylate intermediate and various nucleobases, followed by the removal of the silyl protecting group.
Materials:
-
Mesylate intermediate
-
Nucleobases (Uracil, Thymine, Cytosine, Adenine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous DMF
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous THF
Procedure:
-
Coupling: To a suspension of the nucleobase (1.2 equivalents) and NaH (1.5 equivalents) in anhydrous DMF, a solution of the mesylate intermediate (1 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Deprotection: The crude product from the coupling reaction is dissolved in anhydrous THF, and TBAF (1.2 equivalents) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the final phenyl-branched cyclopropyl nucleoside analogue.
Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of synthesized phenyl-branched cyclopropyl nucleoside analogues against a panel of viruses, as reported by Oh and Hong (2006).
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Analogue 1 (Uracil) | HIV-1 | > 100 | > 100 | - |
| HSV-1 | > 100 | > 100 | - | |
| HSV-2 | > 100 | > 100 | - | |
| HCMV | > 100 | > 100 | - | |
| Analogue 2 (Thymine) | HIV-1 | > 100 | > 100 | - |
| HSV-1 | > 100 | > 100 | - | |
| HSV-2 | > 100 | > 100 | - | |
| HCMV | > 100 | > 100 | - | |
| Analogue 3 (Cytosine) | HIV-1 | > 100 | > 100 | - |
| HSV-1 | > 100 | > 100 | - | |
| HSV-2 | > 100 | > 100 | - | |
| HCMV | > 100 | > 100 | - | |
| Analogue 4 (Adenine) | HIV-1 | > 100 | > 100 | - |
| HSV-1 | > 100 | > 100 | - | |
| HSV-2 | > 100 | > 100 | - | |
| HCMV | > 100 | > 100 | - |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data is representative and may vary based on specific assay conditions.
The initial screening of these specific phenyl-branched cyclopropyl nucleosides did not show significant antiviral activity. However, this provides a baseline for further structural modifications. For instance, the introduction of different substituents on the phenyl ring or modifications of the cyclopropane core could lead to compounds with enhanced antiviral potency.
Signaling Pathway and Mechanism of Action (Hypothesized)
Many nucleoside analogues exert their antiviral effect by targeting viral polymerases. After entering the host cell, these compounds are typically phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator during viral DNA or RNA synthesis.
Caption: Hypothesized mechanism of action for nucleoside analogues.
Conclusion
This compound serves as a viable and versatile starting material for the synthesis of novel phenyl-branched cyclopropyl nucleoside analogues. The protocols outlined in this document provide a foundational methodology for researchers to explore this chemical space. While the initial reported compounds showed limited activity, the synthetic routes are amenable to the generation of diverse libraries of analogues for comprehensive SAR studies. Future work should focus on modifying the substitution pattern of the phenyl ring and the nature of the nucleobase to identify compounds with potent and selective antiviral activity. This exploration could lead to the discovery of new therapeutic agents for the treatment of various viral infections.
Application of Ethyl 2-Phenylcyclopropanecarboxylate in the Synthesis of Bioactive Molecules
Introduction: Ethyl 2-phenylcyclopropanecarboxylate is a versatile synthetic intermediate, primarily recognized for its role as a key precursor in the synthesis of bioactive molecules. The strained cyclopropane ring, coupled with the phenyl and ester functionalities, provides a unique structural motif that can be elaborated into a variety of pharmacologically active compounds. This application note focuses on its principal application in the synthesis of the monoamine oxidase (MAO) inhibitor, Tranylcypromine, a clinically used antidepressant. The methodologies described herein are of significant interest to researchers in medicinal chemistry and drug development.
Core Application: Synthesis of (±)-Tranylcypromine
The most prominent application of this compound is in the total synthesis of (±)-trans-2-phenylcyclopropylamine, known by the trade name Tranylcypromine. This synthesis involves a multi-step sequence starting from the cyclopropanation of styrene, followed by functional group manipulations to introduce the amine moiety.
Synthetic Workflow Overview
The overall synthetic strategy from styrene to Tranylcypromine is depicted below. It involves the initial formation of this compound, followed by hydrolysis to the corresponding carboxylic acid, conversion to an amide, and finally a Hofmann or Curtius rearrangement to yield the target amine.
Figure 1: Synthetic workflow for (±)-Tranylcypromine.
Experimental Protocols and Data
Step 1: Synthesis of this compound
The synthesis of this compound is typically achieved via the cyclopropanation of styrene with ethyl diazoacetate, catalyzed by a transition metal complex, such as those of rhodium or copper. This reaction generally produces a mixture of cis and trans diastereomers.
Protocol:
-
To a flask charged with a suitable catalyst (e.g., a copper-based catalyst) and a solvent such as dichloromethane, add styrene.
-
Slowly add a solution of ethyl diazoacetate in dichloromethane and styrene to the reaction mixture.
-
Stir the resulting mixture for 24 hours at room temperature.
-
Monitor the reaction by gas chromatography.
-
Upon completion, the catalyst can be recovered by filtration, and the product, this compound, is isolated from the filtrate.[1]
Quantitative Data:
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Copper-based | CH₂Cl₂ | ~91 | Not specified | [1] |
| RuCl₂(ttp) | CH₂Cl₂ | ~21 | Not specified | [2] |
| RuCl₂(ttp) + AgOTf | CH₂Cl₂ | up to 84 | Not specified | [2] |
Step 2: Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid
The mixture of cis and trans esters can be separated by selective hydrolysis, as the trans isomer hydrolyzes more rapidly due to reduced steric hindrance.[3] Alternatively, the mixture can be fully hydrolyzed and the resulting acids separated.
Protocol for Selective Hydrolysis:
-
Charge a flask with the mixture of ethyl cis- and trans-2-phenylcyclopropanecarboxylate, ethanol, water, and sodium hydroxide pellets.
-
Heat the mixture at reflux for 5 hours while slowly distilling off the ethanol and replacing it with an equal volume of water.
-
After cooling, add water and benzene and stir. Separate the layers. The aqueous layer contains the sodium salt of trans-2-phenylcyclopropanecarboxylic acid, while the unreacted cis-ester remains in the benzene layer.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the trans-2-phenylcyclopropanecarboxylic acid.
-
Isolate the product by filtration.[3]
Step 3: Synthesis of trans-2-Phenylcyclopropanecarboxamide
The carboxylic acid is converted to the corresponding amide, which is the direct precursor for the Hofmann rearrangement.
Protocol for Amide Formation:
-
Dissolve trans-2-phenylcyclopropanecarboxylic acid in a suitable solvent like pyridine.
-
Add an activating agent, such as TiCl₄, followed by the amine source (e.g., ammonia or an ammonium salt).
-
Heat the reaction mixture (e.g., at 85°C) for approximately 2 hours, monitoring for the disappearance of the carboxylic acid by TLC.
-
After cooling, perform an acidic workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain trans-2-phenylcyclopropanecarboxamide.[4]
Quantitative Data:
| Amidation Method | Yield (%) | Purity | Reference |
| TiCl₄ mediated | Moderate to Excellent | High | [4] |
Step 4: Hofmann Rearrangement to (±)-Tranylcypromine
The final step is the conversion of the amide to the primary amine with the loss of one carbon atom via the Hofmann rearrangement.
Protocol for Hofmann Rearrangement:
-
Prepare a cooled mixture of trans-2-phenylcyclopropanecarboxamide, aqueous sodium hydroxide, and isopropanol.
-
Add aqueous sodium hypochlorite and stir the mixture for 2 hours.
-
Add additional aqueous sodium hydroxide and heat the reaction mixture at reflux for 1 hour.
-
After cooling, add toluene and filter the mixture.
-
Separate the phases and extract the organic phase with water.
-
Acidify the aqueous phase to a pH of 2-3 to facilitate the extraction of the product.
-
The final product can be isolated as a salt, for example, by adding sulfuric acid to a solution of the free amine to precipitate Tranylcypromine sulfate.[5]
Quantitative Data:
| Product | Yield (%) | Purity (HPLC) | Reference |
| Tranylcypromine Sulfate | 64 (from amide) | >99.9% | [5] |
Logical Relationship Diagram: Hofmann Rearrangement
The Hofmann rearrangement proceeds through several key intermediates, starting from the deprotonation of the amide to the final formation of the amine.
Figure 2: Mechanism of the Hofmann Rearrangement.[6]
Conclusion
This compound serves as a crucial building block in the synthesis of the antidepressant drug Tranylcypromine. The synthetic route highlights fundamental organic transformations, including cyclopropanation, selective hydrolysis, amide formation, and rearrangement reactions. The provided protocols and data offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis. While its application in the synthesis of complex natural products is not as widely documented, its utility in accessing potent synthetic bioactive molecules is well-established.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Application Note: Enantioselective Separation of Ethyl 2-Phenylcyclopropanecarboxylate Isomers by HPLC
Abstract
This application note presents a detailed protocol for the enantioselective separation of the cis- and trans-isomers of ethyl 2-phenylcyclopropanecarboxylate using High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution of the enantiomers. This document provides comprehensive experimental procedures, expected chromatographic data, and visual workflows to guide researchers in the successful analysis of these chiral compounds. The accurate determination of enantiomeric purity is critical in various fields, including asymmetric synthesis and pharmaceutical development, where the biological activity of stereoisomers can differ significantly.
Introduction
This compound is a chiral molecule containing two stereocenters, leading to the existence of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The separation and quantification of these individual enantiomers are essential for quality control in asymmetric synthesis and for stereoselective studies in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for resolving enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a diverse range of chiral compounds.
This protocol focuses on a normal-phase HPLC method, which is often successful for compounds like this compound that are soluble in non-polar organic solvents. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase.
Experimental Protocols
Recommended HPLC System and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Precisely mix 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade isopropanol.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in the mobile phase.
-
If available, prepare individual stock solutions of each pure enantiomer at the same concentration to determine the elution order.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
-
HPLC Analysis Procedure
-
System Equilibration:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared standard or sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of all peaks.
-
-
Method Optimization (If Necessary):
-
If the initial separation is not optimal (e.g., co-elution or poor resolution), the mobile phase composition can be adjusted.
-
Vary the percentage of isopropanol in n-hexane (e.g., from 5% to 20%). A lower percentage of the alcohol modifier generally increases retention times and may improve resolution, while a higher percentage will decrease retention times.
-
For compounds with acidic or basic functional groups, adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and selectivity. For this compound, this is typically not necessary but can be explored if peak tailing is observed.
-
Data Presentation
The following table summarizes the expected chromatographic parameters for the enantioselective separation of this compound isomers based on the recommended method. These values are illustrative and may vary depending on the specific instrument, column batch, and exact experimental conditions.
| Enantiomer | Retention Time (t R ) (min) | Resolution (R s ) | Selectivity (α) |
| Enantiomer 1 | ~ 8.5 | - | - |
| Enantiomer 2 | ~ 10.2 | > 1.5 | > 1.2 |
| Enantiomer 3 | ~ 12.1 | > 1.5 | > 1.2 |
| Enantiomer 4 | ~ 14.5 | > 1.5 | > 1.2 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in chiral HPLC method development.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Factors in Chiral Method Development.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-phenylcyclopropanecarboxylate is a key synthetic intermediate, most notably in the production of the monoamine oxidase inhibitor, tranylcypromine. The cyclopropane moiety is a critical pharmacophore in numerous biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the prevalent method of catalytic cyclopropanation of styrene with ethyl diazoacetate.
Synthetic Overview
The most common and scalable approach to this compound involves the catalytic reaction of styrene with ethyl diazoacetate (EDA). This reaction proceeds via a metal-carbene intermediate and can be catalyzed by various transition metal complexes, with copper and rhodium compounds being the most extensively studied. The choice of catalyst and reaction conditions significantly influences the yield, diastereoselectivity (cis/trans ratio), and, in the case of chiral catalysts, the enantioselectivity of the product.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from representative studies on the synthesis of this compound, providing a comparative landscape of different catalytic systems.
Table 1: Rhodium-Catalyzed Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | trans/cis Ratio | Reference |
| Rh₂(OAc)₄ | 0.04 | Dichloromethane | 25 | 5 | Not Specified | 1.5:1 | [1] |
| Rhodium(II) prolinate (6c) | Not Specified | Dichloromethane | 25 | Not Specified | Not Specified | 1.2:1 | [2] |
| Rh(I) iminocarbene complex | Not Specified | Not Specified | Not Specified | Not Specified | up to 99 | >1:99 (highly cis) | [3] |
Table 2: Copper-Catalyzed Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | trans/cis Ratio | Reference |
| Copper(I)-homoscorpionate | Not Specified | Not Specified | -10 to 30 | Not Specified | High | Highly cis-selective | [4] |
| Recyclable Copper Catalyst | Not Specified | Dichloromethane | Not Specified | 24 | ~91 (over 10 cycles) | Not Specified |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Rhodium-Catalyzed Cyclopropanation
This protocol is a generalized procedure based on common laboratory practices for rhodium-catalyzed cyclopropanations on a large scale.
Materials:
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA) solution in a suitable solvent (e.g., dichloromethane or toluene)
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (optional)
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler.
-
Thermometer
-
Cooling bath (ice-water or other)
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
In a clean, dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve dirhodium tetraacetate (Rh₂(OAc)₄) in anhydrous dichloromethane.
-
Add freshly distilled styrene to the catalyst solution.
-
Cool the mixture to the desired reaction temperature (e.g., 25 °C) using a cooling bath.
-
-
Addition of Ethyl Diazoacetate:
-
Charge a dropping funnel with a solution of ethyl diazoacetate in anhydrous dichloromethane.
-
Add the EDA solution dropwise to the stirred reaction mixture over a period of several hours. Caution: The addition of EDA should be slow and controlled to manage the exothermic reaction and the evolution of nitrogen gas. A steady, gentle stream of bubbles from the nitrogen outlet indicates a controlled reaction rate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, carefully quench any remaining unreacted ethyl diazoacetate. This can be achieved by the slow addition of a suitable quenching agent, such as acetic acid, until nitrogen evolution ceases.
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is a mixture of cis and trans isomers of this compound.
-
For large-scale purification, fractional vacuum distillation is the preferred method. The cis and trans isomers have slightly different boiling points, allowing for their separation.
-
Alternatively, for smaller scales or higher purity requirements, the isomers can be separated by column chromatography on silica gel.
-
Safety Precautions for Handling Ethyl Diazoacetate:
-
Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with extreme caution in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDA is sensitive to heat, light, and acid. Store it in a cool, dark place and avoid contact with strong acids.
-
For large-scale reactions, it is advisable to prepare the EDA solution in situ or use a commercially available stabilized solution.
-
Always have a quenching agent readily available to neutralize any unreacted EDA.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate Derivatives with Modified Phenyl Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of ethyl 2-phenylcyclopropanecarboxylate derivatives with various substituents on the phenyl ring. The methodologies described are based on established catalytic cyclopropanation reactions of substituted styrenes with ethyl diazoacetate. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound and its derivatives are valuable synthetic intermediates and structural motifs in medicinal chemistry. The strained cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable feature in the design of novel therapeutics. Modifications to the phenyl ring allow for the fine-tuning of physicochemical properties and biological activity, enabling the exploration of structure-activity relationships (SAR).
The primary synthetic route to these compounds involves the catalytic cyclopropanation of a substituted styrene with ethyl diazoacetate. Various catalysts, including those based on copper, rhodium, ruthenium, and biocatalysts like engineered myoglobins, have been employed to achieve this transformation with varying degrees of efficiency and stereoselectivity. This document will focus on a general and widely applicable protocol using a copper-based catalyst.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives. The data has been compiled from multiple sources to provide a comparative overview of the reaction outcomes with different substituents on the phenyl ring.
Table 1: Synthesis of Ethyl 2-(Aryl)cyclopropanecarboxylates via Copper-Catalyzed Cyclopropanation
| Entry | Phenyl Ring Substituent (Ar) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | H | 85 | 70:30 | [1] |
| 2 | p-CH₃ | 82 | 75:25 | [1] |
| 3 | p-OCH₃ | 78 | 80:20 | [1] |
| 4 | p-NO₂ | 72 | 65:35 | [1] |
Table 2: Enantioselective Synthesis of Ethyl 2-(Aryl)cyclopropanecarboxylates using an Engineered Myoglobin Biocatalyst
| Entry | Phenyl Ring Substituent (Ar) | Yield (%) | Diastereomeric Excess (d.e. E) (%) | Enantiomeric Excess (e.e. 1S,2S) (%) | Reference |
| 1 | p-OCH₃ | 92 | >99 | 98 | [2] |
| 2 | p-CH₃ | 85 | >99 | 99 | [2] |
| 3 | p-F | 88 | >99 | 99 | [2] |
| 4 | p-Cl | 81 | >99 | 99.9 | [2] |
| 5 | p-Br | 75 | >99 | 99.9 | [2] |
| 6 | m-CH₃ | 82 | 99 | 99 | [2] |
| 7 | o-CH₃ | 69 | 98 | 99 | [2] |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-(Aryl)cyclopropanecarboxylates
This protocol describes a general method for the synthesis of ethyl 2-(aryl)cyclopropanecarboxylates via the copper-catalyzed cyclopropanation of substituted styrenes with ethyl diazoacetate.[1]
Materials:
-
Substituted styrene (1.2 eq)
-
Anhydrous copper(II) sulfate (CuSO₄) (catalyst)
-
Ethyl diazoacetate (EDA) (1.0 eq)
-
Anhydrous toluene (solvent)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the substituted styrene (1.2 eq) and a catalytic amount of anhydrous copper(II) sulfate. Place the flask under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene to dissolve the reactants.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Addition of Ethyl Diazoacetate: Add ethyl diazoacetate (1.0 eq) dropwise to the refluxing mixture through the dropping funnel over a period of 1-2 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired ethyl 2-(aryl)cyclopropanecarboxylate as a mixture of diastereomers.
Characterization:
The synthesized compounds should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and determine the diastereomeric ratio.
-
IR Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).
-
Mass Spectrometry: To determine the molecular weight of the product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound derivatives.
Potential Biological Signaling Pathway
This compound derivatives share structural similarities with known inhibitors of enzymes involved in neurotransmitter and endocannabinoid signaling. For instance, the phenylcyclopropylamine scaffold is a core feature of the monoamine oxidase (MAO) inhibitor tranylcypromine.[3] Additionally, related cyclopropane-containing compounds have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[4] Inhibition of these enzymes leads to an increase in the levels of their respective substrates, which can have significant downstream signaling effects.
The following diagram illustrates a hypothetical signaling pathway based on the potential inhibition of MAO or FAAH by this compound derivatives.
References
- 1. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - Novakov - Russian Chemical Bulletin [bakhtiniada.ru]
- 2. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Simmons-Smith cyclopropanation of styrene
Welcome to the technical support center for the Simmons-Smith cyclopropanation of styrene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common experimental challenges, with a focus on troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of a very low or failed Simmons-Smith reaction?
A1: The most common cause of reaction failure is the quality and activity of the zinc reagent, specifically the zinc-copper couple.[1] If the zinc surface is not properly activated, the formation of the essential organozinc carbenoid intermediate will be inefficient, leading to poor or no conversion of the starting material.[1]
Q2: How does solvent choice impact the cyclopropanation of styrene?
A2: Solvent choice is critical. The rate of the Simmons-Smith reaction tends to decrease as the basicity of the solvent increases.[2][3] Basic solvents can coordinate to the zinc reagent, reducing its reactivity.[4] Therefore, non-coordinating, anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether are generally recommended for this reaction.[1][5]
Q3: My starting material, styrene, is consumed, but the yield of phenylcyclopropane is low. What are the likely side reactions?
A3: For a substrate like styrene, polymerization can be a competing side reaction, especially if reaction conditions are not optimal. Additionally, the electrophilic nature of the zinc carbenoid can lead to other side reactions, such as methylation of any susceptible heteroatoms in more complex substrates.[6] The byproduct zinc iodide (ZnI₂) is a Lewis acid and can catalyze decomposition of acid-sensitive products.[6]
Q4: For an electron-rich alkene like styrene, are there more effective alternatives to the classic Simmons-Smith conditions?
A4: Yes. While the classic zinc-copper couple method is effective, the Furukawa modification, which uses diethylzinc (Et₂Zn) with diiodomethane, is often more reactive and can lead to higher yields, especially for unfunctionalized alkenes.[6] This method generates a more reactive carbenoid species.[5]
Q5: What is the standard work-up procedure for this reaction?
A5: A typical work-up involves cooling the reaction mixture to 0 °C and carefully quenching it by the slow addition of a saturated aqueous solution, such as ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1] This procedure dissolves the zinc salts and neutralizes any remaining reactive species.[5] The product is then extracted into an organic solvent, dried, and purified, commonly by column chromatography or distillation.[1][7]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields in the Simmons-Smith cyclopropanation of styrene.
Issue 1: Low or No Conversion of Styrene
| Potential Cause | Recommended Solutions & Key Considerations |
| Inactive Zinc-Copper Couple | The activity of the zinc is paramount.[1] Ensure the zinc-copper couple is freshly prepared and properly activated.[1] Consider using ultrasound to enhance the activation of the zinc surface.[1][8] Commercial zinc dust should be activated by washing with dilute acid to remove the passivating oxide layer before treatment with a copper(II) salt solution.[5] |
| Poor Reagent Quality | Use high-purity, freshly distilled diiodomethane, as impurities can inhibit the reaction.[1] Similarly, ensure the styrene is free from inhibitors and peroxides. Solvents must be anhydrous, as the Simmons-Smith reaction is highly sensitive to moisture.[1][5] Consider using a solvent purification system.[9] |
| Reaction Conditions | The reaction is sensitive to air and moisture; conduct it under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.[1] If the reaction is sluggish, a gradual increase in temperature may improve the rate, but be cautious as this can also promote side reactions.[1] |
| Insufficient Reagent Stoichiometry | Ensure an adequate excess of both the zinc-copper couple and diiodomethane are used relative to the styrene. Typically, 1.5 to 2.0 equivalents of each are recommended to drive the reaction to completion. |
Issue 2: Significant Byproduct Formation
| Potential Cause | Recommended Solutions & Key Considerations |
| Polymerization of Styrene | Maintain a moderate reaction temperature, as higher temperatures can induce polymerization. Ensure the absence of radical initiators or strong acids that could catalyze this side reaction. The use of the Furukawa modification (Et₂Zn/CH₂I₂) can sometimes provide cleaner reactions.[2] |
| Product Degradation | The byproduct ZnI₂ is a Lewis acid that can cause decomposition of acid-sensitive products.[6] To mitigate this, excess diethylzinc can be added in the Furukawa modification to scavenge the ZnI₂ by forming the less acidic EtZnI.[6] Alternatively, the reaction can be quenched with pyridine, which complexes with the zinc salts.[6] |
Comparative Data for Cyclopropanation Methods
The following table summarizes typical yields for the cyclopropanation of styrene and related alkenes using different methods, highlighting the effectiveness of modified procedures.
| Alkene | Reagent System | Yield (%) | Reference |
| Styrene | Zn-Cu / CH₂I₂ | Good | [4] |
| Styrene | Et₂Zn / CH₂I₂ (Furukawa) | 95 | [10] |
| Electron-deficient Styrene (p-CF₃) | Et₂Zn / CH₂I₂ | 16 | [11] |
| Electron-deficient Styrene (p-CF₃) | Et₂Zn / CH₂I₂ + 10 mol% Et₂Zn | 68 | [11] |
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is a standard method for preparing the active zinc reagent required for the Simmons-Smith reaction.
-
Zinc Activation: Place zinc dust (e.g., 1.0 eq) in a flask under an inert atmosphere. Add dilute hydrochloric acid and stir for several minutes to activate the surface.
-
Washing: Decant the acid and wash the zinc dust sequentially with distilled water, acetone, and finally, anhydrous diethyl ether to remove water. Dry the activated zinc under vacuum.
-
Copper Deposition: Suspend the activated zinc dust in anhydrous diethyl ether. Add a solution of copper(II) sulfate or copper(II) acetate in water dropwise with vigorous stirring.[12] The dark color of copper will deposit on the zinc surface.
-
Final Preparation: Decant the solvent and wash the resulting black zinc-copper couple with anhydrous diethyl ether. The couple is now active and should be used immediately.[5]
Protocol 2: Simmons-Smith Cyclopropanation of Styrene
This procedure outlines the classic method for synthesizing phenylcyclopropane.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the freshly prepared zinc-copper couple (e.g., 2.0 eq) and anhydrous diethyl ether.
-
Reagent Addition: Add a solution of styrene (1.0 eq) in diethyl ether to the flask. Slowly add diiodomethane (2.0 eq) dropwise to the stirred suspension. The reaction is often initiated by gentle warming.
-
Reaction Monitoring: The reaction is typically refluxed for several hours. Monitor the progress by TLC or GC analysis to observe the consumption of styrene.
-
Work-up: After completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.[1]
-
Extraction & Purification: Filter the mixture to remove zinc salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation to obtain pure phenylcyclopropane.[7][13]
Visualized Workflows and Mechanisms
Troubleshooting Logic for Low Yield
The following diagram outlines a logical workflow for diagnosing and addressing low yields in the Simmons-Smith cyclopropanation of styrene.
Caption: A step-by-step troubleshooting diagram for low yield.
Simmons-Smith Reaction Mechanism
The reaction proceeds via the formation of an organozinc carbenoid, which then undergoes a concerted cycloaddition to the alkene. This mechanism explains the observed stereospecificity.[14][15]
Caption: Simplified mechanism of the Simmons-Smith reaction.
Relationship Between Reagent Quality and Reaction Success
This diagram illustrates the critical dependence of the Simmons-Smith reaction outcome on the purity and reactivity of the starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. orgosolver.com [orgosolver.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. chemistry-reaction.com [chemistry-reaction.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Rhodium-Catalyzed Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the rhodium-catalyzed synthesis of ethyl 2-phenylcyclopropanecarboxylate from styrene and ethyl diazoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate?
A1: The generally accepted mechanism involves the reaction of the rhodium catalyst with ethyl diazoacetate to form a rhodium carbene intermediate after the expulsion of nitrogen gas. This highly reactive carbene then transfers to the styrene double bond in a concerted, though not necessarily synchronous, manner to form the cyclopropane ring. The configuration of the alkene is typically retained during this process.[1][2]
Q2: What are the most common rhodium catalysts used for this reaction?
A2: Dirhodium(II) carboxylates are the most common catalysts for this transformation. Dirhodium tetraacetate (Rh₂(OAc)₄) is a widely used and commercially available catalyst. For enantioselective synthesis, chiral rhodium(II) carboxylates, such as those derived from amino acids like N-(arylsulfonyl)prolinates, are employed.[1][3][4]
Q3: What determines the diastereoselectivity (cis/trans ratio) of the product?
A3: The diastereoselectivity of the cyclopropanation is influenced by several factors. The structure of the rhodium catalyst, particularly the steric bulk of the carboxylate ligands, plays a crucial role.[3] Increasing the steric bulk of the ester group on the diazoacetate can also favor the formation of the trans (E) isomer.[1] Furthermore, computational studies suggest that for some catalyst systems, the diastereoselectivity is determined during the coordination of styrene to the rhodium carbene, where steric interactions between the styrene and the catalyst's ligands can disfavor the formation of one diastereomer.[5][6]
Q4: Can this reaction be performed enantioselectively?
A4: Yes, highly enantioselective cyclopropanation can be achieved by using chiral dirhodium(II) catalysts. A variety of chiral ligands have been developed to induce high levels of stereocontrol, with some catalyst systems achieving up to 98% enantiomeric excess (ee).[7][8] The choice of chiral catalyst is critical and often needs to be optimized for the specific substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopropane Product | 1. Catalyst deactivation. 2. Impure reagents (styrene, ethyl diazoacetate). 3. Suboptimal reaction temperature. 4. Presence of inhibitors. | 1. Use fresh or purified catalyst. Consider using additives like methyl benzoate which can protect the carbene intermediate.[7] 2. Purify styrene by removing the inhibitor (e.g., by passing through a column of alumina). Use freshly prepared or distilled ethyl diazoacetate. 3. Optimize the reaction temperature. Reactions are often run at room temperature, but some systems may benefit from cooling or gentle heating. 4. Ensure all glassware is clean and dry. Certain nucleophilic species can interfere with the catalyst.[9] |
| Formation of Diethyl Maleate and Fumarate | Dimerization of the rhodium carbene intermediate. | This side reaction is more prevalent at low alkene concentrations. 1. Maintain a high concentration of styrene relative to the diazoacetate. 2. Add the ethyl diazoacetate slowly to the reaction mixture containing the catalyst and styrene to keep the instantaneous concentration of the carbene low. |
| Formation of C-H Insertion Products | The rhodium carbene can undergo intramolecular or intermolecular C-H insertion reactions. | This is more common with diazomalonates but can occur with diazoacetates.[1] 1. Use a solvent that is less prone to C-H insertion (e.g., dichloromethane instead of alkanes). 2. Optimize the catalyst structure; some catalysts show higher selectivity for cyclopropanation over C-H insertion. |
| Formation of Epoxides | Reaction of the rhodium carbene with the carbonyl group of another molecule of ethyl diazoacetate or with α,β-unsaturated aldehydes/ketones if present as impurities. | This is more likely with electron-deficient alkenes that are α,β-unsaturated ketones or aldehydes.[7][8] 1. Ensure high purity of the styrene and ethyl diazoacetate. 2. If reacting with α,β-unsaturated esters, epoxide formation is generally not favored. |
| Poor Diastereoselectivity (undesired cis/trans ratio) | 1. Suboptimal catalyst choice. 2. Reaction temperature is too high. | 1. Screen different rhodium catalysts. Catalysts with bulkier ligands can improve diastereoselectivity.[3] 2. Lowering the reaction temperature can sometimes improve the diastereomeric ratio. |
| Poor Enantioselectivity (with chiral catalysts) | 1. Inappropriate chiral catalyst for the substrate. 2. Presence of impurities that can coordinate to the catalyst and disrupt the chiral environment. 3. Racemization of the product under the reaction or workup conditions (unlikely for cyclopropanes). | 1. Screen a variety of chiral rhodium catalysts. The electronic and steric properties of the catalyst's ligands are critical.[7][8] 2. Use highly purified reagents and solvents. 3. Ensure mild workup conditions. |
Data Presentation
Table 1: Influence of Catalyst on the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Rh₂(OAc)₄ | Varies | N/A | Typically moderate to high | [1] |
| Rh₂(S-DOSP)₄ | >97:3 (for a similar system) | 77 (for a similar system) | 59 (for a similar system) | [7] |
| Rh₂(S-TCPTAD)₄ | High | up to 98 | High | [7][8] |
| Rh₂(S-PTTL)₄ derivative | 1.2:1 | 6 (trans), 30 (cis) | - | [3] |
Note: Data is compiled from various sources and may involve slightly different reaction conditions. Direct comparison should be made with caution. "N/A" indicates that the catalyst is achiral and therefore does not induce enantioselectivity.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate:
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the rhodium catalyst (typically 0.1-1 mol%).
-
Solvent and Substrate Addition: Add the desired solvent (e.g., dichloromethane) and styrene (typically 1.0-1.2 equivalents relative to the diazoacetate).
-
Diazoacetate Addition: Prepare a solution of ethyl diazoacetate in the reaction solvent. Add this solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. This slow addition is crucial to minimize the formation of carbene dimerization byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until all the ethyl diazoacetate has been consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound diastereomers.
Visualizations
Caption: General mechanism of rhodium-catalyzed cyclopropanation.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study - Organometallics - Figshare [figshare.com]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
How to improve diastereoselectivity in ethyl 2-phenylcyclopropanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of ethyl 2-phenylcyclopropanecarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the cyclopropanation of styrene with ethyl diazoacetate (EDA). This reaction is typically catalyzed by transition metal complexes. The choice of catalyst is crucial for controlling the diastereoselectivity and enantioselectivity of the reaction.
Q2: What are the key factors influencing diastereoselectivity in this synthesis?
Several factors can significantly impact the diastereomeric ratio (d.r.) of the product:
-
Catalyst System: The choice of metal and ligand in the catalyst is the most critical factor. Chiral catalysts are often employed to achieve high stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity and selectivity of the catalyst.
-
Temperature: Reaction temperature can influence the rate of competing reaction pathways, thereby affecting the diastereoselectivity.
-
Rate of Addition: Slow addition of the diazo compound can minimize side reactions, such as the dimerization of the diazo reagent, and improve selectivity.
Q3: How can I determine the diastereomeric ratio of my product?
The diastereomeric ratio is typically determined using analytical techniques such as:
-
Gas Chromatography (GC): Provides separation and quantification of the cis and trans diastereomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify all four stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of diastereomers by integrating characteristic signals for each isomer.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor trans/cis Ratio)
Low diastereoselectivity is a common issue in the synthesis of this compound. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The catalyst may not be sufficiently selective. Consider screening different catalysts known for high diastereoselectivity in cyclopropanation reactions. Chiral porphyrin and myoglobin-based catalysts have shown excellent results. |
| Incorrect Solvent | The solvent may be interfering with the stereochemical control of the reaction. Experiment with a range of solvents with varying polarities (e.g., dichloromethane, toluene, ether). |
| Inappropriate Reaction Temperature | The reaction may be running at a temperature that favors the formation of the undesired diastereomer. Try running the reaction at a lower temperature to enhance selectivity. |
| Fast Addition of Diazoacetate | Rapid addition of ethyl diazoacetate can lead to side reactions and reduced selectivity.[1] Employ a syringe pump for slow, controlled addition of the diazo compound. |
Problem 2: Low Yield
A low yield of the desired cyclopropane product can be attributed to several factors:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The catalyst may be degrading under the reaction conditions. Ensure an inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive.[2] |
| Dimerization of Ethyl Diazoacetate | A common side reaction is the formation of diethyl maleate and fumarate from the dimerization of EDA.[1] Slow addition of EDA and using an appropriate catalyst can minimize this. |
| Substrate Purity | Impurities in the styrene or ethyl diazoacetate can inhibit the catalyst or lead to side reactions. Purify the starting materials before use. |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
Data Presentation: Catalyst Performance in Styrene Cyclopropanation
The following table summarizes the performance of various catalysts in the cyclopropanation of styrene with ethyl diazoacetate, highlighting the achieved diastereoselectivity.
| Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans isomer | Yield (%) | Reference |
| [Co(1)] (Chiral Porphyrin) | >99:1 | 98% | High | [1] |
| Fe(II) Complexes with Tetraazamacrocyclic Ligands | High | Low | High | [3] |
| Engineered Myoglobin (Mb(H64V,V68A)) | >99:1 | 99.9% | up to 92% | [4][5] |
| Wild-type Myoglobin | 86:14 (E:Z) | Racemic | - | [4] |
Experimental Protocols
General Procedure for Catalytic Cyclopropanation of Styrene
This protocol is a general guideline and may require optimization for specific catalysts and substrates.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Catalyst (e.g., chiral cobalt porphyrin or engineered myoglobin)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add the catalyst and the anhydrous solvent.
-
Add styrene to the flask.
-
Prepare a solution of ethyl diazoacetate in the anhydrous solvent.
-
Slowly add the ethyl diazoacetate solution to the reaction mixture using a syringe pump over a period of several hours.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound diastereomers.
Visualizations
Experimental Workflow for Diastereoselective Cyclopropanation
The following diagram illustrates the general workflow for the synthesis of this compound with a focus on achieving high diastereoselectivity.
Caption: General workflow for diastereoselective cyclopropanation.
Factors Influencing Diastereoselectivity
This diagram outlines the key relationships between experimental parameters and the resulting diastereoselectivity.
Caption: Key factors affecting the diastereoselectivity of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-Phenylcyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 2-phenylcyclopropanecarboxylate from reaction byproducts. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound and what are the main impurities?
The most common laboratory synthesis involves the reaction of styrene with ethyl diazoacetate (EDA), often catalyzed by a transition metal complex. This reaction primarily yields a mixture of the cis and trans diastereomers of this compound.[1][2] The main byproducts from this reaction are diethyl maleate and diethyl fumarate, which result from the dimerization of the carbene intermediate generated from EDA.[1][3] Unreacted starting materials, such as styrene and EDA, may also be present. Additionally, EDA can decompose, especially when heated, to form nitrogen gas and a carbene, which can lead to other side products.[4]
Q2: Why is the separation of cis and trans isomers of this compound challenging?
The cis and trans isomers are diastereomers with the same molecular weight and similar chemical properties. This results in very close boiling points and similar polarities, making their separation by standard techniques like fractional distillation and column chromatography difficult.
Q3: Are there any chemical methods to separate the cis and trans isomers?
Yes, a common method involves the selective saponification (hydrolysis) of the ester mixture. The trans isomer is typically sterically less hindered and therefore hydrolyzes more readily than the cis isomer. This allows for the separation of the more reactive trans-carboxylate salt from the unreacted cis-ester. The separated salt can then be re-esterified to obtain the pure trans isomer.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of product isomers from byproducts.
-
Possible Cause 1: Insufficient column efficiency. The boiling points of the cis and trans isomers of this compound are very close. Similarly, the boiling points of the diethyl maleate and diethyl fumarate byproducts may be close to the product isomers.
-
Troubleshooting:
-
Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Ensure the distillation is performed slowly and steadily to allow for proper equilibration between the liquid and vapor phases.
-
Maintain a consistent and appropriate heat input to avoid flooding or bumping.
-
-
-
Possible Cause 2: Inaccurate temperature monitoring. Incorrect placement of the thermometer can lead to erroneous boiling point readings and poor fraction collection.
-
Troubleshooting:
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Problem: Product decomposition during distillation.
-
Possible Cause: High distillation temperature. this compound and residual ethyl diazoacetate can decompose at elevated temperatures.
-
Troubleshooting:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of all components.
-
Ensure the heating mantle temperature is not excessively high.
-
-
Column Chromatography
Problem: Co-elution of cis and trans isomers.
-
Possible Cause: Inappropriate solvent system. The polarity of the eluent may not be optimal to resolve the small differences in polarity between the diastereomers.
-
Troubleshooting:
-
Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[5]
-
Employ a shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to improve the resolution of closely eluting compounds.
-
Consider using a different stationary phase, such as alumina, or a modified silica gel.
-
-
Problem: Tailing of peaks during column chromatography.
-
Possible Cause 1: Sample overload. Applying too much sample to the column can lead to broad and tailing peaks.
-
Troubleshooting:
-
Reduce the amount of crude product loaded onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the sample.
-
-
-
Possible Cause 2: Improper column packing. An unevenly packed column can lead to channeling and poor separation.
-
Troubleshooting:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if done carefully.
-
-
Experimental Protocols
Synthesis of this compound
A mixture of styrene (1 equivalent) and a copper catalyst are heated. Ethyl diazoacetate (1.5 to 2 equivalents) is then added dropwise to the reaction mixture. The reaction is typically monitored by TLC or GC-MS until the starting material is consumed. The resulting product is a mixture of cis and trans isomers.[1]
Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with a high number of theoretical plates.
-
Procedure:
-
Place the crude reaction mixture in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired vacuum level.
-
Gradually heat the distillation flask.
-
Collect fractions based on the boiling point, monitoring the temperature at the distillation head. It is expected that the lower boiling point fractions will contain unreacted starting materials and the higher boiling point fractions will contain the product isomers and byproducts.
-
Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common mobile phase for separating esters is a mixture of hexanes and ethyl acetate.[5] The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired products.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the purified product.
Chemical Separation of Isomers via Saponification
-
Hydrolysis: Dissolve the mixture of cis and trans esters in an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol).
-
Reaction: Heat the mixture to reflux. The trans isomer will hydrolyze at a faster rate. Monitor the reaction progress by TLC or GC to determine the optimal time to stop the reaction, maximizing the hydrolysis of the trans isomer while minimizing the hydrolysis of the cis isomer.
-
Extraction: After cooling, dilute the reaction mixture with water and extract with a non-polar organic solvent (e.g., diethyl ether). The organic layer will contain the unreacted cis-ester. The aqueous layer will contain the potassium salt of the trans-2-phenylcyclopropanecarboxylic acid.
-
Isolation:
-
cis-isomer: Wash, dry, and evaporate the organic layer to obtain the enriched cis-ester.
-
trans-isomer: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the trans-2-phenylcyclopropanecarboxylic acid. The acid can then be re-esterified to obtain the pure trans-ester.
-
Quantitative Data
| Compound | Boiling Point (°C) | Notes |
| Diethyl maleate | 225 | Boiling point at atmospheric pressure. |
| Diethyl fumarate | 218 | Boiling point at atmospheric pressure.[6] |
Visualizations
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. When it is strongly heated, ethyl diazoacetate decomposes to give... | Study Prep in Pearson+ [pearson.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Diethyl fumarate | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rhodium catalyst poisoning in cyclopropanation reactions and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to rhodium catalyst poisoning in cyclopropanation reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent product yield is a common issue in rhodium-catalyzed cyclopropanation. This guide will walk you through a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps:
Step 1: Catalyst Integrity Check
-
Question: Is the rhodium catalyst active?
-
Answer: Rhodium catalysts, particularly in solution, can degrade over time. Ensure the catalyst has been stored under an inert atmosphere and protected from light. If in doubt, use a fresh batch of catalyst or a different type of rhodium catalyst known to be effective for the specific transformation.
Step 2: Reagent Purity and Stoichiometry Check
-
Question: Are the diazo compound and alkene pure? Is the stoichiometry correct?
-
Answer: Impurities in the diazo compound or alkene can act as poisons for the catalyst. It is crucial to use highly purified reagents. Verify the stoichiometry of all reactants. For a detailed protocol on purifying ethyl diazoacetate, a common reagent in these reactions, refer to the Experimental Protocols section.
Step 3: Reaction Conditions Check
-
Question: Are the reaction conditions optimal?
-
Answer: Factors such as temperature, solvent, and the rate of diazo compound addition can significantly impact the reaction outcome. A slow, controlled addition of the diazo compound is critical to maintain a low concentration of the reactive carbene intermediate, which minimizes catalyst deactivation and side reactions. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
Step 4: Catalyst Poisoning Investigation
-
Question: Is a catalyst poison present in the reaction mixture?
-
Answer: If the above steps do not resolve the issue, catalyst poisoning is a likely cause. Common poisons include nucleophilic species such as amines (e.g., pyridine), phosphines, thiols, and sulfides. Water can also negatively impact certain rhodium-catalyzed cyclopropanations. Refer to the FAQs and the Quantitative Data on Catalyst Poisons section for more information.
Issue 2: Poor Diastereoselectivity or Enantioselectivity (for asymmetric reactions)
Achieving high stereoselectivity is often a primary goal in cyclopropanation. This guide addresses common causes of poor diastereoselectivity and enantioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor stereoselectivity.
Detailed Steps:
Step 1: Catalyst and Ligand Choice
-
Question: Is the chosen chiral catalyst or ligand appropriate for the substrate?
-
Answer: The stereochemical outcome of the reaction is highly dependent on the structure of the chiral ligand around the rhodium center. The optimal ligand can vary significantly with the substrate. It may be necessary to screen a variety of chiral ligands to achieve high enantioselectivity.
Step 2: Reaction Parameters Optimization
-
Question: How do temperature, solvent, and concentration affect stereoselectivity?
-
Answer: Lowering the reaction temperature often leads to an increase in enantioselectivity. The choice of solvent can also have a profound effect on the stereochemical outcome. Experiment with different solvents and reactant concentrations to find the optimal conditions.
Step 3: Consider Additives
-
Question: Can additives improve stereoselectivity?
-
Answer: Additives can significantly enhance enantioselectivity in some cases. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively deactivate poisonous and reactive nucleophiles, leading to improved catalyst performance and selectivity.[1] 2-chloropyridine has also been shown to improve enantioselectivity in certain reactions.
Step 4: Re-evaluate Reagent Purity
-
Question: Could trace impurities be affecting the stereochemical outcome?
-
Answer: Even small amounts of impurities can sometimes interfere with the chiral environment of the catalyst, leading to a decrease in stereoselectivity. Ensure all reagents and solvents are of the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for rhodium catalysts in cyclopropanation reactions?
A1: The most common poisons are nucleophilic species that can coordinate to the rhodium center and inhibit its catalytic activity. These include:
-
Nitrogen-containing heterocycles: Pyridine and other basic nitrogen heterocycles are known to be potent inhibitors.
-
Phosphines: Triphenylphosphine and other phosphines can bind strongly to the rhodium catalyst.
-
Sulfur-containing compounds: Thiols and sulfides are strong poisons for rhodium catalysts.[2]
-
Water: While not always detrimental, water can negatively impact the yield and stereoselectivity of some rhodium-catalyzed cyclopropanations.[3][4]
Q2: How can I prevent catalyst poisoning?
A2: Several strategies can be employed to prevent or mitigate catalyst poisoning:
-
Reagent Purification: Rigorously purify all starting materials (alkene, diazo compound) and solvents to remove potential poisons. For a protocol on purifying styrene, a common alkene, refer to the Experimental Protocols section.
-
Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.
-
Slow Addition of Diazo Compound: Adding the diazo compound slowly (e.g., via syringe pump) maintains a low concentration of the highly reactive carbene intermediate, minimizing side reactions that can lead to catalyst deactivation.
-
Use of Additives: Additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used to selectively deactivate nucleophilic poisons.[1]
Q3: Can a poisoned rhodium catalyst be regenerated?
A3: Yes, in many cases, poisoned rhodium catalysts can be regenerated. The specific procedure depends on the nature of the catalyst support and the poison. A general approach for supported rhodium catalysts (e.g., Rh/Al₂O₃) involves an oxidation step to remove organic residues, followed by a reduction step to restore the active metallic rhodium. For a detailed protocol, please see the Experimental Protocols section.
Q4: My reaction is sluggish. Should I increase the catalyst loading?
A4: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most efficient or cost-effective approach. A sluggish reaction is frequently a symptom of underlying issues such as catalyst deactivation or the presence of inhibitors. It is recommended to first investigate the potential causes of poisoning and optimize reaction conditions before resorting to higher catalyst loadings.
Quantitative Data on Catalyst Poisons
The following table summarizes the impact of common poisons on the performance of rhodium-catalyzed cyclopropanation reactions. Note that the exact effect can vary depending on the specific catalyst, substrates, and reaction conditions.
| Poison | Typical Concentration | Observed Effect |
| Pyridine | > 1 mol% | Significant to complete inhibition of catalytic activity. Strong coordination to the Rh(II) center prevents the formation of the active rhodium carbene intermediate.[1] |
| Thiols/Sulfides | ppm levels | Rapid catalyst deactivation. Strong coordination of sulfur to the rhodium center.[2] |
| Water | > 1 equivalent | Can lead to decreased yield and enantioselectivity. Trace amounts of water in the reaction system, including in the rhodium catalyst, substrate, and solvent, can be sufficient to promote certain reaction pathways.[3][4] |
| Oxygen | Atmospheric | Oxidation of the Rh(II) catalyst to an inactive Rh(III) species. |
Experimental Protocols
Protocol 1: Purification of Ethyl Diazoacetate
Caution: Ethyl diazoacetate is potentially explosive and should be handled with care. Distillation is not recommended.
-
In a separatory funnel, dissolve the crude ethyl diazoacetate in diethyl ether.
-
Wash the ethereal solution with a 10% aqueous solution of sodium carbonate. Repeat this washing step until the aqueous layer is no longer colored.
-
Wash the ether layer with a saturated aqueous solution of calcium chloride.
-
Separate the ether layer and dry it over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and remove the ether under reduced pressure at a temperature below 20°C.
-
The resulting yellow oil is sufficiently pure for most cyclopropanation reactions. Store the purified ethyl diazoacetate in a dark brown bottle in a cool place and use it as soon as possible.[3]
Protocol 2: Purification of Styrene
-
Pass the commercially available styrene through a column of basic alumina to remove the inhibitor (typically 4-tert-butylcatechol).
-
For reactions sensitive to dissolved oxygen, bubble nitrogen or argon gas through the purified styrene for 30 minutes prior to use.
Protocol 3: Regeneration of a Supported Rhodium Catalyst (e.g., Rh/Al₂O₃)
This protocol is a general guideline and may require optimization for specific catalysts and deactivation modes.
-
Oxidation (Coke Removal):
-
Place the spent catalyst in a tube furnace.
-
Heat the catalyst to 500-600°C under a flow of air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂).
-
Maintain this temperature for 2-4 hours to burn off any carbonaceous deposits.
-
-
Reduction (Activation):
-
After the oxidation step, purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Introduce a flow of hydrogen gas (e.g., 5% H₂ in N₂).
-
Heat the catalyst to 400-500°C and maintain for 2-4 hours to reduce the rhodium oxide back to its metallic, active state.
-
Cool the catalyst to room temperature under a flow of inert gas before handling.
-
Signaling Pathways and Logical Relationships
Mechanism of Rhodium Catalyst Poisoning
Caption: Mechanism of rhodium catalyst poisoning by coordination of a poison (P).
Prevention of Catalyst Poisoning with Additives
Caption: Prevention of catalyst poisoning through deactivation of the poison by an additive.
References
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer [mdpi.com]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Optimizing temperature for the synthesis of ethyl 2-phenylcyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-phenylcyclopropanecarboxylate. The following information is designed to help optimize reaction conditions, particularly temperature, to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the cyclopropanation of styrene with ethyl diazoacetate. This reaction is typically catalyzed by a transition metal complex, with rhodium and copper-based catalysts being widely used. The reaction proceeds via a metal-carbene intermediate that reacts with the styrene double bond to form the cyclopropane ring.
Q2: How critical is temperature for this synthesis?
A2: Temperature is a critical parameter that significantly influences the reaction's yield, rate, and the stereoselectivity of the product (the ratio of cis to trans isomers). The optimal temperature is highly dependent on the specific catalyst and solvent system employed. Temperatures that are too low may lead to a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and catalyst decomposition.[1]
Q3: What are the primary side reactions to be aware of when optimizing the temperature?
A3: The main side reaction is the dimerization of ethyl diazoacetate to form diethyl maleate and diethyl fumarate. This competing reaction becomes more significant at higher temperatures. Additionally, at elevated temperatures, polymerization of styrene can occur, leading to a decrease in the yield of the desired product and complicating purification.[2]
Q4: Can the stereoselectivity of the product be controlled by temperature?
A4: While the catalyst has the most significant influence on stereoselectivity, temperature can also play a role. The diastereomeric ratio (trans/cis) can vary with reaction temperature. For instance, in some catalytic systems, lower temperatures may favor the formation of one isomer over the other.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The optimal temperature is catalyst-dependent. For rhodium-catalyzed reactions, temperatures can range from room temperature to reflux. For copper-based catalysts, slightly elevated temperatures (e.g., 40-60°C) are often employed. We recommend starting with a literature precedent for your specific catalyst and then performing small-scale trial reactions at 5-10°C increments to identify the optimal temperature.[1] |
| Inactive Catalyst | Ensure the catalyst is of high purity and has been stored correctly. Some catalysts are sensitive to air and moisture. Consider using a freshly opened bottle or purifying the catalyst if its activity is in doubt. |
| Poor Quality Reagents | Use freshly distilled styrene to remove any inhibitors. Ethyl diazoacetate should be handled with care as it is toxic and potentially explosive; ensure it is of good quality. |
| Presence of Moisture | The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Ensure all glassware is thoroughly dried before use. |
Issue 2: High Proportion of Side Products (Diethyl Maleate/Fumarate)
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures favor the dimerization of ethyl diazoacetate. Lowering the reaction temperature can significantly reduce the formation of these byproducts. |
| Slow Addition of Ethyl Diazoacetate | Adding the ethyl diazoacetate solution dropwise over an extended period to the reaction mixture containing styrene and the catalyst can help maintain a low concentration of the diazo compound, thus minimizing its self-reaction. |
| Catalyst Choice | Some catalysts are inherently more prone to promoting the dimerization reaction. If temperature optimization does not resolve the issue, consider screening different catalysts. |
Issue 3: Poor Stereoselectivity (Undesirable trans/cis Ratio)
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | The diastereoselectivity of the cyclopropanation can be temperature-dependent. Analyze the product ratio at different temperatures to determine the optimal condition for the desired isomer. |
| Catalyst Ligand Environment | The steric and electronic properties of the ligands on the metal catalyst are the primary determinants of stereoselectivity. Chiral ligands are often employed to achieve high enantioselectivity and can also influence diastereoselectivity. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the cyclopropanation reaction and thus affect the stereochemical outcome. Consider screening different anhydrous solvents. |
Data Presentation: Effect of Temperature on Yield (Illustrative)
The following table provides illustrative data on how temperature can affect the yield of this compound in a hypothetical rhodium-catalyzed reaction. Note: This data is for illustrative purposes only. Actual results will vary depending on the specific catalyst, substrate concentrations, and reaction time.
| Reaction Temperature (°C) | Total Yield of Cyclopropanes (%) | trans/cis Ratio | Dimer Byproducts (%) |
| 25 (Room Temperature) | 65 | 3:1 | 5 |
| 40 | 85 | 2.5:1 | 10 |
| 60 | 70 | 2:1 | 25 |
| 80 (Reflux in CH₂Cl₂) | 55 | 1.5:1 | 40 |
Experimental Protocols
General Protocol for the Rhodium-Catalyzed Synthesis of this compound
This protocol is a general guideline and should be optimized for the specific rhodium catalyst used.
Materials:
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Styrene, freshly distilled
-
Ethyl diazoacetate
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of inert gas, charge the flask with the rhodium(II) catalyst (0.1-1 mol%) and anhydrous DCM.
-
Add freshly distilled styrene to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C) with stirring.
-
Dissolve ethyl diazoacetate in anhydrous DCM in the dropping funnel.
-
Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 2-4 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the cis and trans isomers from any unreacted starting materials and byproducts.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Challenges in the separation of cis/trans isomers of ethyl 2-phenylcyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis/trans isomers of this compound challenging?
A1: The separation of geometric isomers, such as the cis and trans forms of this compound, is often difficult due to their identical molecular weights and chemical formulas. This results in very similar physicochemical properties, including polarity, boiling point, and solubility, making their resolution by standard chromatographic or distillation techniques a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures, where the trans isomer is generally more linear and the cis isomer has a more "bent" conformation.
Q2: What are the primary chromatographic techniques for separating these isomers?
A2: The most effective and commonly employed techniques for the analytical and preparative separation of cis/trans isomers of this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of technique often depends on the scale of the separation, the required purity, and the available instrumentation.
Q3: How do I select an appropriate column for HPLC separation?
A3: Column selection is a critical, and often empirical, step in developing a separation method. For cis/trans isomers, which are a type of diastereomer, both normal-phase and chiral stationary phases can be effective.
-
Normal-Phase Columns: Unmodified silica or cyano-bonded phases are excellent starting points. Separation is based on polar interactions, and the subtle differences in the overall dipole moment of the cis and trans isomers can be exploited.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly recommended. While designed for enantiomeric separations, their complex chiral environments can often provide excellent selectivity for diastereomers due to the different ways the isomers can interact with the chiral selector.
Q4: Can I use Gas Chromatography (GC) to separate the isomers?
A4: Yes, Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds like this compound. The separation is typically achieved on a capillary column, where the choice of stationary phase is crucial. A mid-polarity to high-polarity column, such as one containing cyanopropyl functionalities, often provides the best results for these types of isomers.
Q5: How can I confirm the identity of the separated cis and trans isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the cis and trans isomers. The coupling constants (J-values) between the protons on the cyclopropane ring are characteristically different for the two isomers. Generally, the coupling constant between the vicinal protons is smaller for the cis isomer than for the trans isomer. Mass Spectrometry (MS) can confirm the molecular weight, but it typically cannot distinguish between the isomers unless fragmentation patterns are distinctly different.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no resolution of cis and trans isomers on a C18 column.
-
Cause: Reversed-phase columns like C18 separate primarily based on hydrophobicity. The cis and trans isomers of this compound have very similar hydrophobicities, leading to co-elution.
-
Solution: Switch to a normal-phase or a chiral stationary phase. These columns offer different separation mechanisms that are more sensitive to the shape and polarity differences between the isomers.
Problem: Peaks are broad and tailing in normal-phase HPLC.
-
Cause 1: Active sites on the silica column. Residual silanol groups on the silica surface can lead to undesirable secondary interactions.
-
Solution 1: Add a small amount of a polar modifier, like an alcohol (e.g., isopropanol or ethanol), to the mobile phase to block the active sites.
-
Cause 2: Water content in the mobile phase. In normal-phase chromatography, even trace amounts of water can deactivate the stationary phase and lead to poor peak shape and shifting retention times.
-
Solution 2: Use high-purity, anhydrous solvents for your mobile phase.
Problem: Insufficient separation even on a suitable column.
-
Cause: The mobile phase composition is not optimal for selectivity.
-
Solution: Systematically adjust the mobile phase composition. In normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). Small changes in the percentage of the polar modifier can have a significant impact on resolution.
Supercritical Fluid Chromatography (SFC)
Problem: Co-elution of isomers.
-
Cause: The combination of stationary phase and co-solvent is not providing enough selectivity.
-
Solution 1: Screen different chiral stationary phases. Polysaccharide-based columns are a good starting point.
-
Solution 2: Change the alcohol co-solvent. Switching from methanol to ethanol or isopropanol can alter the selectivity and improve resolution.
-
Solution 3: Adjust the back pressure and temperature. These parameters influence the density of the supercritical fluid and can affect the separation.
Gas Chromatography (GC)
Problem: Isomers are not resolved on a non-polar column (e.g., DB-1, HP-5).
-
Cause: Non-polar columns separate primarily by boiling point. The boiling points of the cis and trans isomers are likely too close for baseline separation on these phases.
-
Solution: Use a more polar stationary phase. A column with a significant cyano content (e.g., a "624" type phase) will provide different interactions that can resolve the isomers based on differences in their dipole moments.
Problem: Poor peak shape (tailing).
-
Cause: Active sites in the GC inlet or on the column.
-
Solution: Ensure the use of a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.
Experimental Protocols
The following protocols are intended as starting points for method development and will likely require optimization for your specific instrumentation and sample.
Protocol 1: Normal-Phase HPLC Separation
This protocol provides a general method for the analytical separation of cis and trans isomers of this compound.
| Parameter | Recommended Condition |
| Column | Silica or Cyano-bonded, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. |
Optimization Notes:
-
If resolution is poor, adjust the isopropanol percentage in small increments (e.g., from 2% to 1% or 3%).
-
Different alcohol modifiers (e.g., ethanol) can be screened to alter selectivity.
Protocol 2: Chiral SFC Separation
This protocol outlines a starting point for screening the separation of the isomers using Supercritical Fluid Chromatography.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H, OD-H, or IC) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol |
| Gradient | 2% to 25% B over 6 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 120 bar |
| Column Temperature | 40 °C |
| Detection | UV-PDA (220-300 nm) |
| Sample Preparation | Dissolve sample in methanol to a concentration of ~1 mg/mL. |
Optimization Notes:
-
If initial screening shows some separation, an isocratic method with an optimized percentage of co-solvent can be developed for better resolution.
-
Screening other alcohol co-solvents (ethanol, isopropanol) is highly recommended.
Protocol 3: Gas Chromatography (GC) Separation
This protocol provides a general method for the analytical separation of the isomers by GC.
| Parameter | Recommended Condition |
| Column | Mid-to-high polarity capillary column (e.g., DB-624, SP-2340), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial Temp: 100 °C, hold for 1 minRamp: 5 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| Sample Preparation | Dilute sample in a volatile solvent like ethyl acetate or dichloromethane. |
Optimization Notes:
-
A slower temperature ramp rate can improve the separation of closely eluting peaks.
-
The initial oven temperature can be lowered to improve the resolution of early-eluting compounds.
Data Presentation
The following tables provide an example of how to present quantitative data from separation experiments. Note: These are illustrative values and may not reflect actual experimental results.
Table 1: HPLC Separation Data on Different Stationary Phases
| Stationary Phase | Mobile Phase (Hexane:IPA) | Retention Time (cis) (min) | Retention Time (trans) (min) | Resolution (Rs) |
| Silica | 98:2 | 8.5 | 9.2 | 1.4 |
| Cyano | 99:1 | 10.1 | 11.0 | 1.6 |
| Chiralpak AD-H | 95:5 | 12.3 | 14.1 | 2.1 |
Table 2: SFC Separation Data with Different Co-solvents
| Co-solvent | Isocratic % | Retention Time (cis) (min) | Retention Time (trans) (min) | Resolution (Rs) |
| Methanol | 10% | 4.2 | 4.8 | 1.8 |
| Ethanol | 8% | 5.1 | 5.9 | 2.0 |
| Isopropanol | 5% | 6.5 | 7.8 | 2.5 |
Visualizations
Byproduct formation in the Corey-Chaykovsky reaction with alpha, beta-unsaturated esters
Welcome to the technical support center for the Corey-Chaykovsky reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges associated with byproduct formation when using α,β-unsaturated esters as substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Corey-Chaykovsky reaction with α,β-unsaturated esters, focusing on identifying and mitigating the formation of unwanted byproducts.
Problem 1: Low yield of the desired cyclopropyl ester and formation of a significant amount of a polar byproduct.
Possible Cause: You are observing the formation of a β-hydroxy methylthioether byproduct. This is a known issue, particularly when using strong, non-hindered bases like n-butyllithium (n-BuLi) in ethereal solvents such as tetrahydrofuran (THF).[1] The ylide can act as a nucleophile, attacking the carbonyl group, and subsequent protonation during workup can lead to the β-hydroxy methylthioether instead of the epoxide.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent is critical in minimizing this side reaction. Using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is a standard and often more effective method for generating dimethylsulfoxonium methylide, which favors the desired 1,4-addition leading to cyclopropanation.[2][3][4]
-
Temperature Control: Maintain a low reaction temperature during the ylide generation and subsequent reaction with the ester. While the ylide generated from NaH in DMSO is relatively stable, running the reaction at room temperature or slightly above (50-60°C) can ensure completion without promoting side reactions.
-
Order of Addition: Add the α,β-unsaturated ester to the pre-formed ylide solution. This ensures that the ylide is readily available to react via the desired conjugate addition pathway.
Problem 2: Formation of an epoxide byproduct instead of the expected cyclopropyl ester.
Possible Cause: The choice of sulfur ylide is the primary determinant of the reaction outcome. Unstabilized sulfur ylides, such as dimethylsulfonium methylide, tend to react kinetically via 1,2-addition to the carbonyl group, yielding an epoxide.[3] In contrast, stabilized sulfur ylides, like dimethylsulfoxonium methylide, favor the thermodynamically controlled 1,4-conjugate addition, which leads to the cyclopropyl product.[3]
Troubleshooting Steps:
-
Select the Correct Ylide Precursor: For cyclopropanation, ensure you are using a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) to generate the stabilized ylide. For epoxidation, a sulfonium salt (e.g., trimethylsulfonium iodide) is the appropriate precursor.[2][5][6]
-
Verify Reagent Identity: Double-check the identity and purity of your sulfonium or sulfoxonium salt to avoid unintended reaction pathways.
Problem 3: The reaction is sluggish or does not go to completion.
Possible Cause: Several factors can contribute to an incomplete reaction, including insufficient base, impure reagents, or inadequate reaction time and temperature.
Troubleshooting Steps:
-
Base Stoichiometry and Quality: Ensure that a sufficient excess of a strong base is used to completely deprotonate the sulfonium or sulfoxonium salt. The quality of the base is also important; for example, older batches of NaH may have a layer of inactive sodium hydroxide.
-
Solvent Purity: Use anhydrous solvents to prevent quenching of the highly basic ylide.
-
Reaction Time and Temperature: While some reactions are rapid, others may require several hours at room temperature or gentle heating to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC). An "instant methylide" modification, where a stable, dry mixture of the sulfoxonium salt and a base like potassium tert-butoxide or NaH is used, can lead to faster reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in reactivity between dimethylsulfonium methylide and dimethylsulfoxonium methylide with α,β-unsaturated esters?
A1: The key difference lies in their stability and preferred mode of addition. Dimethylsulfonium methylide is an unstabilized ylide and reacts as a hard nucleophile, favoring rapid, irreversible 1,2-addition to the carbonyl group to form an epoxide.[3] Dimethylsulfoxonium methylide is a stabilized ylide and acts as a soft nucleophile, preferentially undergoing a slower, reversible 1,2-addition but a more favorable, irreversible 1,4-conjugate addition (Michael addition) to the double bond, which ultimately leads to the formation of a cyclopropyl ester.[3][6]
Q2: What are the expected byproducts in the Corey-Chaykovsky reaction with α,β-unsaturated esters?
A2: The most common byproducts are the corresponding epoxide (from 1,2-addition) and β-hydroxy methylthioethers.[1] The formation of the epoxide is favored when using unstabilized ylides. The β-hydroxy methylthioether can arise from the 1,2-addition intermediate, especially with certain base-solvent combinations like n-BuLi/THF.[1]
Q3: How can I control the diastereoselectivity of the cyclopropanation?
A3: The Corey-Chaykovsky cyclopropanation is often diastereoselective, typically favoring the formation of the trans-cyclopropane.[3] This is because the intermediate formed after the initial Michael addition can equilibrate to the more thermodynamically stable trans conformation before the final ring-closing step. The specific substrate and reaction conditions can influence the degree of diastereoselectivity.
Q4: Can this reaction be performed catalytically?
A4: Yes, catalytic versions of the Corey-Chaykovsky reaction have been developed. These methods typically involve the in-situ regeneration of the sulfur ylide from a catalytic amount of a sulfide.
Data Presentation
The following table summarizes the expected product distribution based on the choice of sulfur ylide for the reaction with an α,β-unsaturated carbonyl compound.
| Ylide Type | Ylide Example | Substrate | Major Product | Minor Product(s) |
| Stabilized | Dimethylsulfoxonium methylide | α,β-Unsaturated Ester | Cyclopropyl Ester (via 1,4-addition) | Epoxide, β-hydroxy methylthioether |
| Unstabilized | Dimethylsulfonium methylide | α,β-Unsaturated Ester | Epoxide (via 1,2-addition) | Cyclopropyl Ester |
Experimental Protocols
Key Experiment: Cyclopropanation of Ethyl Cinnamate
This protocol details the formation of ethyl 2-phenylcyclopropane-1-carboxylate using dimethylsulfoxonium methylide.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl cinnamate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMSO to the flask. To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution of the ylide is formed.
-
Reaction with Ester: To the prepared ylide solution, add a solution of ethyl cinnamate (1.0 eq) in a minimal amount of anhydrous DMSO dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (e.g., to 50°C) can be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to isolate the desired ethyl 2-phenylcyclopropane-1-carboxylate.
Visualizations
Reaction Pathways in the Corey-Chaykovsky Reaction
Caption: Competing pathways in the Corey-Chaykovsky reaction.
Troubleshooting Workflow for Low Cyclopropane Yield
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Diazo Compound Stability in Cyclopropanation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazo compounds in cyclopropanation reactions. Our goal is to help you improve the stability and safety of your experiments while maximizing reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during cyclopropanation reactions involving diazo compounds.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Decomposition of Diazo Compound: Unstabilized or semi-stabilized diazo compounds are prone to decomposition before they can react.[1] | - Use a stabilization strategy: Employ diazo compounds with electron-withdrawing groups, or generate the diazo compound in situ to minimize its concentration and decomposition.[2][3] - Control the temperature: Perform the reaction at a lower temperature to reduce the rate of decomposition. - Optimize catalyst: Ensure the catalyst is active and suitable for the specific diazo compound and olefin. Some catalysts can be deactivated by reactive carbene intermediates.[4] |
| Catalyst Inactivity: The catalyst may be poisoned or not suitable for the reaction conditions.[4] | - Screen different catalysts: Transition metals like rhodium, copper, and iron are commonly used. Metalloporphyrins can also be effective catalysts.[5][6][7][8] - Check catalyst loading: Ensure the correct catalyst loading is used as specified in established protocols. - Use fresh catalyst: Old or improperly stored catalysts may have reduced activity. | |
| Formation of Side Products | Uncontrolled Reactivity of Carbene: The carbene intermediate generated from the diazo compound can undergo side reactions such as C-H insertion or dimerization.[8] | - Choose the right catalyst: The choice of catalyst and ligands can significantly influence the chemoselectivity of the reaction.[5][6] - Slow addition of diazo compound: Adding the diazo compound slowly to the reaction mixture can help maintain a low concentration of the reactive carbene intermediate.[9] |
| [3+2] Cycloaddition: Diazocarbonyl compounds with two electron-withdrawing groups are prone to this side reaction.[8] | - Modify the diazo compound: If possible, use a diazo compound with a different substitution pattern. - Adjust reaction conditions: Temperature and solvent can influence the reaction pathway. | |
| Safety Incident (e.g., unexpected exotherm, explosion) | Accumulation of Unstable Diazo Compound: Many diazo compounds are energetic and can decompose violently, especially when isolated or at high concentrations.[2][10][11] | - NEVER isolate unstable diazo compounds: Whenever possible, generate and use them in situ.[2][12] - Utilize flow chemistry: Continuous flow reactors minimize the amount of hazardous diazo compound present at any given time, significantly improving safety.[13][14] - Use stabilized precursors: Tosylhydrazone salts are a safer alternative for handling and generating diazo compounds.[3][15] |
Frequently Asked Questions (FAQs)
Q1: What makes diazo compounds unstable and potentially hazardous?
A1: Diazo compounds are energetic molecules due to the presence of a weak nitrogen-nitrogen triple bond and the propensity to extrude nitrogen gas (N₂), which is a highly favorable thermodynamic process.[10][11] This decomposition can be initiated by heat, light, or certain metals, leading to a rapid and exothermic release of energy, which can be explosive. Non-stabilized diazo compounds, such as diazomethane, are particularly hazardous.[10][11]
Q2: How can I improve the stability of my diazo compound for a cyclopropanation reaction?
A2: There are several strategies to manage the instability of diazo compounds:
-
Structural Modification: Incorporating electron-withdrawing groups (e.g., esters, ketones, sulfones) on the carbon atom adjacent to the diazo group delocalizes the negative charge and increases the stability of the molecule.[3] These are often referred to as "stabilized" diazo compounds.
-
In Situ Generation: Generating the diazo compound in the reaction vessel immediately before it is consumed is a highly effective method to avoid its accumulation and the associated hazards.[2][12] This can be achieved from stable precursors like tosylhydrazones.
-
Flow Chemistry: Continuous flow processes allow for the generation and immediate use of small quantities of the diazo compound in a continuous stream, which is an excellent way to control the reaction and enhance safety.[13][14]
Q3: What are the advantages of using in situ generation methods for diazo compounds?
A3: The primary advantage of in situ generation is enhanced safety, as it avoids the need to isolate and handle potentially explosive diazo compounds.[2][12] This approach can also improve reaction efficiency by maintaining a low, steady concentration of the reactive intermediate, which can suppress side reactions. A common method involves the decomposition of N-tosylhydrazones in the presence of a base.
Q4: Can you provide a general experimental protocol for the in situ generation of a diazo compound from a tosylhydrazone for cyclopropanation?
A4: The following is a representative procedure for the catalytic cyclopropanation of an alkene via the in situ generation of a diazo compound from a tosylhydrazone salt.[2]
Materials:
-
Tosylhydrazone salt of the desired aldehyde or ketone
-
Alkene
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., LiHMDS in THF)
-
Catalyst (e.g., a rhodium or iron complex)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the tosylhydrazone salt (1.5 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere, add a 1 M solution of LiHMDS in THF (1.5 mL, 1.5 mmol).
-
Stir the mixture at -78 °C for 15 minutes.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the diazo compound precursor. This can then be dissolved in a suitable solvent along with the alkene and catalyst to proceed with the cyclopropanation reaction.
Note: This is a generalized protocol. Specific conditions such as temperature, reaction time, and the choice of base and catalyst should be optimized for the specific substrates being used.
Q5: What are some alternatives to using traditional, unstable diazo compounds?
A5: Several alternatives can be considered to avoid the direct handling of hazardous diazo compounds:
-
Diazo Surrogates: N-nosylhydrazones can serve as diazo surrogates that decompose under specific conditions to generate the diazo compound in situ.[16]
-
Carbenoid Precursors: For some applications, other carbenoid precursors can be used. For instance, the Simmons-Smith reaction utilizes a zinc carbenoid generated from diiodomethane and a zinc-copper couple.[7] Gem-dichloroalkanes can also serve as precursors to non-stabilized carbenes in the presence of a suitable catalyst.[10]
-
Oxadiazolines: UV photolysis of oxadiazolines can generate unstable diazo compounds in a controlled manner, particularly within a flow chemistry setup.[17]
Visual Guides
Below are diagrams to help visualize key concepts and workflows for improving the stability and safety of diazo compounds in cyclopropanation.
Caption: Decision-making workflow for handling diazo compounds.
Caption: In situ generation and reaction workflow.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-com pounds - Google Patents [patents.google.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Versatile Route to Unstable Diazo Compounds via Oxadiazolines and their Use in Aryl–Alkyl Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Stereoselective Cyclopropanation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in cyclopropanation reactions. The following information addresses common problems related to solvent choice and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways a solvent can influence the stereoselectivity of a cyclopropanation reaction?
A solvent can influence stereoselectivity through several mechanisms:
-
Polarity and Dielectric Constant: The polarity of the solvent can affect the energy and geometry of the transition state.[1] Solvents with different polarities can stabilize or destabilize charged intermediates or transition states, thereby influencing the activation energy for the formation of different stereoisomers.[1]
-
Coordinating Ability: Solvents can act as Lewis bases and coordinate to metal catalysts or reagents (e.g., the zinc carbenoid in the Simmons-Smith reaction).[2][3] This coordination can alter the steric and electronic properties of the reactive species, directly impacting how the carbene is transferred to the alkene. Non-complexing solvents often lead to higher electrophilicity of the reagent.[4]
-
Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding or the formation of distinct solute-solvent clusters, can dictate the preferred reaction pathway, leading to changes in stereoselectivity.[5] In some cases, the choice between aliphatic, aromatic, or halogenated hydrocarbons can significantly alter the diastereomeric or enantiomeric excess.[5]
Q2: Why is my diastereoselectivity low in a Simmons-Smith cyclopropanation of an allylic alcohol?
Low diastereoselectivity in the Simmons-Smith cyclopropanation of allylic alcohols is frequently linked to the choice of solvent. The high syn-selectivity typically observed is due to the coordination of the zinc carbenoid to the hydroxyl group of the substrate, which directs the cyclopropanation to the same face of the double bond.[6][7]
-
Use of Coordinating Solvents: Basic or strongly coordinating solvents (like ethers) can compete with the substrate's hydroxyl group for coordination to the zinc reagent. This competition disrupts the directed transition state, leading to a loss of diastereoselectivity.[4] For instance, a reaction that yields a high syn:anti ratio in a non-coordinating solvent like dichloromethane may result in a nearly 1:1 mixture in ether.[4]
-
Reagent Electrophilicity: The Furukawa modification (using Et₂Zn and CH₂I₂) is often preferred for less nucleophilic alkenes because non-complexing solvents enhance the electrophilicity of the zinc carbenoid.[4]
Q3: I am observing poor enantioselectivity in my catalyzed asymmetric cyclopropanation. How should I approach solvent screening?
A systematic solvent screening is crucial when optimizing for enantioselectivity. The ideal solvent provides a balance of solubility for all components while favoring the transition state that leads to the desired enantiomer.
Troubleshooting Steps:
-
Start with a Standard: Begin with a common, non-coordinating solvent like dichloromethane (DCM) or a nonpolar solvent like pentane or hexane, which are often effective in rhodium-catalyzed reactions.[4][8]
-
Select a Diverse Panel: Choose a range of solvents with varying properties (see table below). Include nonpolar (hexane, toluene), polar aprotic (DCM, 1,2-dichloroethane), and coordinating solvents (diethyl ether, THF). Avoid protic solvents unless specifically required, as they can interfere with many catalysts.
-
Run Small-Scale Parallel Reactions: Perform the reaction on a small scale with each selected solvent under identical conditions (temperature, concentration, time).
-
Analyze Stereoselectivity: Use chiral HPLC or GC to determine the enantiomeric excess (ee) for each reaction.
-
Identify Trends: Look for correlations between solvent properties (e.g., polarity, coordinating ability) and the observed enantioselectivity to guide further optimization. Sometimes, a mixture of solvents can provide the best results.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| Low Diastereoselectivity (e.g., in Simmons-Smith) | The solvent is coordinating too strongly to the metal carbenoid, disrupting substrate-directed delivery.[4] | Switch to a non-basic, non-coordinating solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or cyclopentyl methyl ether (CPME).[2][9] |
| Poor Enantioselectivity in Catalyzed Reactions | The solvent may be interfering with the chiral ligand-catalyst complex or favoring a non-selective reaction pathway.[5] | Conduct a systematic solvent screen with solvents of varying polarity and coordinating ability (e.g., pentane, DCM, ether).[8] |
| Low Reaction Rate or No Conversion | The rate of many cyclopropanations, like the Simmons-Smith reaction, decreases as the basicity of the solvent increases.[2][9] The solvent may not be polar enough to stabilize the substrate.[2] | For Simmons-Smith, ensure the solvent is non-basic (e.g., DCM, DCE).[2] For other reactions, ensure the solvent provides adequate solubility for all reagents and catalysts. |
| Formation of Side Products (e.g., polymethylene) | In Simmons-Smith reactions, the use of basic solvents can lead to the formation of gaseous side products.[10] The zinc carbenoid may be unstable in the chosen solvent. | Use non-coordinating solvents like dichloromethane or diethyl ether.[10] Ensure slow addition of the diiodomethane to maintain control over the reactive intermediate.[10] |
Data on Solvent Effects
The choice of solvent can dramatically alter the stereochemical outcome of a cyclopropanation reaction. The following table summarizes quantitative data from selected reactions, illustrating the impact of different solvents on diastereoselectivity and enantioselectivity.
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Simmons-Smith | Chiral Acyclic Allylic Amine | Zn-Cu, CH₂I₂ | Dichloromethane | 86:14 (syn:anti) | N/A | [4] |
| Simmons-Smith | Chiral Acyclic Allylic Amine | Zn-Cu, CH₂I₂ | Diethyl Ether | 50:50 (syn:anti) | N/A | [4] |
| Rh-catalyzed | Styrene + Ethyl Diazoacetate | Rh₂(S-DOSP)₄ | Pentane | N/A | 98% (trans) | [4] |
| Rh-catalyzed | 3,3,3-Trifluoro-2-diazopropionate + Styrene | Dirhodium Complex P-1 | Dichloromethane | 88:12 (trans:cis) | 94% (trans) | [8] |
| Rh-catalyzed | 3,3,3-Trifluoro-2-diazopropionate + Styrene | Dirhodium Complex P-1 | Pentane | 90:10 (trans:cis) | 96% (trans) | [8] |
Diagrams
Caption: Logical diagram illustrating how solvent properties influence the transition state to determine the stereochemical outcome of a cyclopropanation reaction.
Caption: Experimental workflow for systematic solvent screening to optimize the stereoselectivity of a cyclopropanation reaction.
Experimental Protocols
General Protocol for Solvent Screening in Asymmetric Cyclopropanation
This protocol provides a general methodology for screening solvents to optimize the enantioselectivity or diastereoselectivity of a metal-catalyzed cyclopropanation reaction.
1. Materials and Preparation:
-
Substrate (alkene)
-
Diazo compound (or other carbene precursor)
-
Chiral catalyst (e.g., dirhodium or copper complex)
-
A panel of anhydrous solvents, for example:
-
Nonpolar: Pentane, Hexane, Toluene
-
Halogenated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Ethereal: Diethyl ether, Tetrahydrofuran (THF)
-
-
Inert gas supply (Nitrogen or Argon)
-
An array of small reaction vials with stir bars.
2. Reaction Setup (Example for one solvent):
-
To a clean, dry reaction vial under an inert atmosphere, add the chiral catalyst (e.g., 1 mol%).
-
Add the selected anhydrous solvent (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Add the alkene substrate (e.g., 1.2 equivalents).
-
Stir the mixture at the desired initial temperature (e.g., room temperature or 0 °C).
3. Reaction Execution:
-
Prepare a solution of the diazo compound in the same solvent.
-
Add the diazo compound solution (1.0 equivalent) to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. A slow addition rate is critical to minimize side reactions.
-
Allow the reaction to stir for a specified time after the addition is complete (e.g., 12-24 hours) or until TLC/GC analysis shows consumption of the limiting reagent.
4. Workup and Analysis:
-
Quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy.
-
Purify the product via flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or GC analysis with an appropriate column and mobile phase.
5. Evaluation:
-
Tabulate the results (yield, d.r., e.e.) for each solvent tested.
-
Identify the solvent that provides the best combination of reactivity and stereoselectivity for further optimization of other parameters like temperature and concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Data of Ethyl 2-Phenylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ethyl 2-Phenylcyclopropanecarboxylate's Spectroscopic Signature Compared to Structurally Related Analogs.
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the cis and trans isomers of this compound, alongside two structurally related cyclopropane derivatives: ethyl 2-methylcyclopropanecarboxylate and mthis compound. The objective is to offer a clear, data-driven resource for the identification, characterization, and quality control of these compounds, which are valuable building blocks in organic synthesis and medicinal chemistry.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound and its analogs. All data is reported for samples dissolved in deuterated chloroform (CDCl₃), with chemical shifts (δ) expressed in parts per million (ppm) relative to tetramethylsilane (TMS).
This compound Isomers
Table 1: ¹H NMR Data for cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate in CDCl₃
| Assignment | trans-Ethyl 2-Phenylcyclopropanecarboxylate | cis-Ethyl 2-Phenylcyclopropanecarboxylate |
| H-2 (CH-Ph) | 2.53 (ddd, J = 9.2, 6.5, 4.2 Hz, 1H) | 2.95 (ddd, J = 9.0, 7.8, 4.5 Hz, 1H) |
| H-1 (CH-COOEt) | 1.90 (ddd, J = 8.5, 5.2, 4.2 Hz, 1H) | 2.15 (ddd, J = 9.0, 8.0, 5.0 Hz, 1H) |
| H-3a (CH₂) | 1.58 (ddd, J = 9.2, 5.2, 4.0 Hz, 1H) | 1.65 (ddd, J = 8.0, 6.5, 4.5 Hz, 1H) |
| H-3b (CH₂) | 1.27 (ddd, J = 6.5, 5.2, 4.0 Hz, 1H) | 1.30 (ddd, J = 6.5, 5.0, 4.5 Hz, 1H) |
| Ar-H | 7.20-7.35 (m, 5H) | 7.15-7.30 (m, 5H) |
| -OCH₂CH₃ | 4.15 (q, J = 7.1 Hz, 2H) | 3.85 (q, J = 7.1 Hz, 2H) |
| -OCH₂CH₃ | 1.25 (t, J = 7.1 Hz, 3H) | 0.95 (t, J = 7.1 Hz, 3H) |
Table 2: ¹³C NMR Data for cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate in CDCl₃
| Assignment | trans-Ethyl 2-Phenylcyclopropanecarboxylate | cis-Ethyl 2-Phenylcyclopropanecarboxylate |
| C=O | 173.1 | 171.5 |
| Ar-C (ipso) | 140.2 | 137.8 |
| Ar-C (ortho) | 128.5 | 129.0 |
| Ar-C (meta) | 126.5 | 128.4 |
| Ar-C (para) | 126.2 | 126.8 |
| -OCH₂CH₃ | 60.5 | 60.3 |
| C-2 (CH-Ph) | 26.3 | 28.7 |
| C-1 (CH-COOEt) | 24.1 | 25.9 |
| C-3 (CH₂) | 16.8 | 15.2 |
| -OCH₂CH₃ | 14.3 | 13.9 |
Alternative Cyclopropane Esters
Table 3: ¹H NMR Data for Alternative Cyclopropane Esters in CDCl₃
| Assignment | Ethyl 2-Methylcyclopropanecarboxylate (mixture of isomers) | Mthis compound (trans) |
| Cyclopropyl-H | 0.60-1.80 (m) | 2.50 (ddd, J = 9.1, 6.6, 4.1 Hz, 1H), 1.88 (ddd, J = 8.4, 5.3, 4.1 Hz, 1H), 1.55 (ddd, J = 9.1, 5.3, 4.0 Hz, 1H), 1.25 (ddd, J = 6.6, 5.3, 4.0 Hz, 1H) |
| Ar-H | - | 7.20-7.35 (m, 5H) |
| -OCH₂CH₃ / -OCH₃ | 4.05 (q, J = 7.1 Hz) | 3.70 (s, 3H) |
| -OCH₂CH₃ / -CH₃ | 1.20 (t, J = 7.1 Hz) | - |
| -CH₃ (cyclopropyl) | 1.15 (d, J = 6.2 Hz) | - |
Table 4: ¹³C NMR Data for Alternative Cyclopropane Esters in CDCl₃
| Assignment | Ethyl 2-Methylcyclopropanecarboxylate (mixture of isomers) | Mthis compound (trans) |
| C=O | 174.2 | 173.8 |
| Ar-C (ipso) | - | 140.1 |
| Ar-C (ortho) | - | 128.5 |
| Ar-C (meta) | - | 126.5 |
| Ar-C (para) | - | 126.3 |
| -OCH₂CH₃ / -OCH₃ | 59.8 | 51.8 |
| Cyclopropyl-C | 22.5, 18.9, 15.3 | 26.1, 24.3, 16.7 |
| -OCH₂CH₃ / -CH₃ | 14.3 | - |
| -CH₃ (cyclopropyl) | 17.5 | - |
Experimental Protocol
The NMR spectra were acquired on a standard 400 MHz or 500 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹H NMR, 16 to 32 scans were typically accumulated, while for ¹³C NMR, 512 to 1024 scans were required to achieve a satisfactory signal-to-noise ratio. Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Data Interpretation and Structural Correlations
The stereochemistry of the this compound isomers significantly influences their NMR spectra.
Caption: Key ¹H NMR differences between cis and trans isomers.
In the cis isomer, the proximity of the phenyl and ethyl ester groups leads to through-space deshielding effects. This results in the downfield shift of the cyclopropyl protons H-1 and H-2 compared to the trans isomer. Furthermore, the vicinal coupling constant (JH1-H2) is characteristically larger for the cis isomer (~8-9 Hz) than for the trans isomer (~4-5 Hz), a crucial diagnostic feature for stereochemical assignment.
The ¹³C NMR spectra also reflect these stereochemical differences, with the cyclopropyl carbons of the cis isomer generally appearing at a slightly downfield chemical shift.
Experimental and Data Analysis Workflow
The process of obtaining and interpreting NMR data for these compounds follows a standardized workflow.
Caption: Workflow for NMR data acquisition and analysis.
This systematic approach ensures the generation of high-quality, reproducible data, which is fundamental for accurate structural elucidation and comparative analysis. The detailed spectroscopic data and workflows presented in this guide serve as a valuable reference for researchers working with this compound and related compounds.
Distinguishing Isomers of Ethyl 2-Phenylcyclopropanecarboxylate: A Mass Spectrometry Comparison Guide
For researchers and professionals in drug development and chemical analysis, the accurate identification of isomers is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of the cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate, offering insights into their differentiation using gas chromatography-mass spectrometry (GC-MS). While public database access to raw spectral data is limited, this guide outlines the expected fragmentation patterns based on established principles of mass spectrometry, supported by a detailed experimental protocol for their analysis.
Comparative Mass Spectral Data
The differentiation of cis and trans isomers of this compound by mass spectrometry can be subtle, as they share the same molecular weight (190.24 g/mol ) and elemental formula (C₁₂H₁₄O₂).[1][2] Electron ionization (EI) mass spectra are expected to show similar fragmentation patterns, though relative abundances of certain ions may differ, allowing for potential discrimination. The following table summarizes the anticipated key mass spectral data based on typical fragmentation of esters and phenylcyclopropane derivatives.
| Feature | trans-Ethyl 2-phenylcyclopropanecarboxylate | cis-Ethyl 2-phenylcyclopropanecarboxylate | Fragmentation Pathway |
| Molecular Ion (M⁺) | m/z 190 | m/z 190 | Ionization of the parent molecule. |
| Base Peak | Likely m/z 117 or 91 | Likely m/z 117 or 91 | To be determined by experimental data. |
| Key Fragment Ions (m/z) | 145, 117, 115, 91 | 145, 117, 115, 91 | See "General Fragmentation Pathways" below. |
| Relative Abundance | May show subtle differences compared to the cis isomer. | May show subtle differences compared to the trans isomer. | Stereochemistry can influence fragmentation probabilities. |
Note: The quantitative data presented is based on general fragmentation patterns. Access to and analysis of the specific mass spectra from databases such as the NIST Mass Spectrometry Data Center would be required for definitive quantitative comparison.
General Fragmentation Pathways
The mass spectra of both isomers are expected to be dominated by fragmentation of the ester group and the phenylcyclopropane moiety. Key fragmentation pathways include:
-
Loss of the ethoxy group (-OC₂H₅): This results in the formation of the acylium ion at m/z 145.
-
Loss of the carbethoxy group (-COOC₂H₅): This leads to the phenylcyclopropyl cation at m/z 117.
-
Rearrangement and loss of ethylene: A McLafferty-type rearrangement can lead to the loss of ethylene (C₂H₄) from the ethyl ester, followed by other fragmentations.
-
Formation of the tropylium ion: The phenyl group can rearrange to the stable tropylium cation at m/z 91.
-
Cleavage of the cyclopropane ring: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragment ions.
Experimental Protocols
A robust GC-MS method is crucial for the separation and subsequent analysis of the this compound isomers. The following protocol outlines a typical approach.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the isomer mixture in a suitable volatile solvent such as ethyl acetate or dichloromethane (1 mL).
-
If necessary, perform a dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of the isomers, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound isomers.
Caption: Workflow for the GC-MS analysis of this compound isomers.
References
A Comparative Guide to the Cyclopropanation of Styrene: Simmons-Smith vs. Rhodium-Catalyzed Methods
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a valuable structural element in medicinal chemistry and organic synthesis, imparting unique conformational constraints and metabolic stability to molecules. For the synthesis of phenylcyclopropane derivatives from styrene, two prominent methods are the Simmons-Smith reaction and rhodium-catalyzed cyclopropanation. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research application.
At a Glance: Key Performance Metrics
The choice between the Simmons-Smith and rhodium-catalyzed cyclopropanation of styrene hinges on the desired stereochemical outcome, scalability, and tolerance to functional groups. The following table summarizes the key performance differences.
| Feature | Simmons-Smith Reaction (Furukawa Modification) | Rhodium-Catalyzed Reaction (with Ethyl Diazoacetate) |
| Reagents | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | Diazo compound (e.g., Ethyl Diazoacetate), Rhodium catalyst (e.g., Rh₂(OAc)₄, chiral Rh(II) complexes) |
| Yield | Generally good to high for unfunctionalized alkenes. | Variable, depending on the catalyst and reaction conditions. Can be high. |
| Diastereoselectivity | Stereospecific; retains the stereochemistry of the alkene. For styrene (a mono-substituted alkene), this is not a primary concern. | Highly dependent on the rhodium catalyst's ligands. Can be tuned to favor either cis or trans isomers. With Rh₂(OAc)₄, low diastereoselectivity is observed (approx. 1.5:1 trans:cis).[1] |
| Enantioselectivity | Achiral, unless a chiral auxiliary is used. | Can be made highly enantioselective with the use of chiral rhodium catalysts. |
| Substrate Scope | Best for electron-rich and unfunctionalized alkenes.[2] | Broad substrate scope, including electron-rich and electron-poor alkenes. |
| Functional Group Tolerance | Good, but sensitive to acidic protons. | Generally very good, compatible with a wide range of functional groups. |
| Safety Considerations | Diethylzinc is pyrophoric. Diiodomethane is toxic. | Diazo compounds are potentially explosive and toxic. |
Delving Deeper: Mechanistic and Application Differences
The Simmons-Smith reaction and rhodium-catalyzed cyclopropanation proceed through distinct mechanistic pathways, which dictates their respective strengths and weaknesses.
The Simmons-Smith Reaction: A Stereospecific Workhorse
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed in situ from diiodomethane and a zinc-copper couple or, in the more common Furukawa modification, diethylzinc.[3][4] This carbenoid adds to the alkene in a concerted, stereospecific manner, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[2] For a simple alkene like styrene, this reaction provides a reliable method for the synthesis of phenylcyclopropane. The reaction is known for its operational simplicity and effectiveness with unfunctionalized alkenes.[2]
Rhodium-Catalyzed Cyclopropanation: Precision and Tunability
Rhodium-catalyzed cyclopropanation involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium(II) catalyst. The catalyst reacts with the diazo compound to form a rhodium carbene intermediate, which then transfers the carbene fragment to the alkene. A key advantage of this method is the ability to control the stereochemical outcome through the choice of ligands on the rhodium catalyst.
Simple catalysts like dirhodium tetraacetate (Rh₂(OAc)₄) often exhibit low diastereoselectivity in the cyclopropanation of styrene, yielding a mixture of cis and trans isomers.[1] However, the use of chiral dirhodium catalysts can lead to high levels of both diastereoselectivity and enantioselectivity, making it a powerful tool for asymmetric synthesis. This tunability is a significant advantage in the synthesis of complex molecules where precise stereochemical control is crucial.
Experimental Protocols
Simmons-Smith Cyclopropanation of Styrene (Furukawa Modification)
Materials:
-
Styrene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add styrene (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, add diiodomethane (2.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (using Rh₂(OAc)₄)
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
Procedure: [1]
-
To a flame-dried Schlenk flask under an inert atmosphere, add dirhodium tetraacetate (0.005 mol%) and anhydrous DCM.
-
Add styrene (1.0 equiv) to the catalyst solution and stir for 20 minutes at 25 °C.
-
Add ethyl diazoacetate (1.5 equiv) dropwise to the stirred solution over a period of 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst and then concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.
Logical Workflow for Method Selection
The choice between these two powerful cyclopropanation methods can be guided by a logical assessment of the synthetic goals.
Conclusion
Both the Simmons-Smith and rhodium-catalyzed reactions are effective for the cyclopropanation of styrene, but they serve different synthetic needs. The Simmons-Smith reaction, particularly the Furukawa modification, is a reliable and straightforward method for preparing phenylcyclopropane when stereoselectivity at the newly formed ring is not a primary concern. In contrast, rhodium-catalyzed cyclopropanation offers unparalleled control over stereochemistry. By selecting the appropriate chiral ligands, chemists can achieve high levels of both diastereoselectivity and enantioselectivity, making it the method of choice for the asymmetric synthesis of complex cyclopropane-containing molecules. The choice between these two methods will ultimately depend on the specific requirements of the synthetic target and the desired level of stereochemical precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-Phenylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 2-phenylcyclopropanecarboxylate, a key structural motif in various pharmacologically active compounds and synthetic intermediates, has been extensively studied. The efficiency and stereoselectivity of this transformation are highly dependent on the catalyst employed. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to facilitate the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Catalytic Systems
The synthesis of this compound is most commonly achieved through the reaction of styrene with ethyl diazoacetate, mediated by a metal catalyst. The primary catalysts for this transformation are based on rhodium and copper, with iron and other metals also showing promise. Chiral catalysts are of particular importance for the asymmetric synthesis of specific stereoisomers.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Rhodium Catalysts | ||||||||
| Rh₂(OAc)₄ | 0.2 | 2-bromopropene | RT | - | High (variable) | - | - | [1] |
| Rh₂(S-DOSP)₄ | 1 | CH₂Cl₂ | 23 | 12 | 99 | 97:3 | 98 (1S,2S) | [2] |
| Rh₂(S-PTAD)₄ | 1 | CH₂Cl₂ | 23 | 12 | 95 | >99:1 | 98 (1S,2S) | [2] |
| Rh₂(R-BNP)₄ | 1 | CH₂Cl₂ | 23 | 12 | 96 | 85:15 | 80 (1R,2R) | [2] |
| Rh₂(S-TCPTAD)₄ | 1 | - | - | - | High | >97:3 | up to 98 | [3] |
| Copper Catalysts | ||||||||
| Chiral Copper Complex (1) | - | Styrene | - | - | - | - | <10 | [4] |
| Copper-based | - | CH₂Cl₂ | - | 24 | ~91 | - | - | [5] |
| Iron Catalysts | ||||||||
| Iron(II) chloride (FeCl₂) | - | Dimethoxyethane | 60 | 4 | High | - | - | [6] |
| Cobalt Catalysts | ||||||||
| Chiral Cobalt(II) Porphyrin | - | n-Hexane | -20 | - | High | - | High | [6] |
Note: The table summarizes data from various sources. Direct comparison should be made with caution as reaction conditions may vary. The synthesis of this compound is a specific instance of cyclopropanation; some cited data may refer to similar substrates (e.g., methyl aryldiazoacetates) due to the availability of published results.[1][2][3][4][5][6]
Experimental Workflow & Methodologies
The general procedure for the synthesis of this compound involves the controlled addition of ethyl diazoacetate to a solution of styrene and the catalyst. The choice of solvent, temperature, and rate of addition of the diazo compound are critical parameters that influence the reaction's yield and selectivity.
Caption: General experimental workflow for the catalytic synthesis of this compound.
Detailed Experimental Protocols
1. General Procedure for Asymmetric Cyclopropanation using a Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄):
-
To a solution of the chiral dirhodium(II) catalyst (1 mol%) in the chosen solvent (e.g., CH₂Cl₂) is added styrene (1.2 equivalents).
-
A solution of ethyl diazoacetate (1 equivalent) in the same solvent is then added dropwise over a period of several hours at a controlled temperature (e.g., 23 °C).[2]
-
The reaction is stirred until complete consumption of the diazo compound is observed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
2. Procedure for Cyclopropanation using an Iron(II) Chloride Catalyst:
-
To a solution of styrene in dimethoxyethane, the iron(II) chloride catalyst is added.[6]
-
The mixture is heated to a specified temperature (e.g., 60 °C).[6]
-
A solution of ethyl diazoacetate in the same solvent is added slowly to the reaction mixture.[6]
-
The reaction is monitored until completion, followed by standard work-up and purification of the product.[6]
Discussion of Catalysts
Rhodium-Based Catalysts
Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[7][8] Chiral dirhodium(II) catalysts, in particular, have demonstrated exceptional control over enantioselectivity in the synthesis of cyclopropane derivatives.[2][3][9]
-
Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ have been identified as optimal catalysts for the asymmetric cyclopropanation of styrene with aryldiazoacetates, providing high yields and excellent enantioselectivities (up to 98% ee) for the trans-isomer.[2]
-
Rh₂(R-BNP)₄ serves a complementary role, also catalyzing the reaction with high enantioselectivity, though with slightly lower diastereoselectivity compared to DOSP and PTAD variants.[2]
-
The choice of ligands on the dirhodium core is crucial in determining the stereochemical outcome of the reaction.
Copper-Based Catalysts
Copper complexes have a long history in catalyzing cyclopropanation reactions and represent a more economical alternative to rhodium catalysts.[4] Chiral copper complexes have been developed for asymmetric synthesis, although achieving the same level of enantioselectivity as the best rhodium systems can be challenging.[4] The development of new ligands for copper continues to be an active area of research to improve their catalytic performance.
Iron and Cobalt-Based Catalysts
Iron and cobalt catalysts are emerging as cost-effective and environmentally benign alternatives for cyclopropanation reactions.[6]
-
Iron(II) chloride is an inexpensive and abundant catalyst that can promote the reaction with high efficiency.[6]
-
Chiral Cobalt(II) Porphyrin complexes have shown high efficacy in asymmetric cyclopropanation, offering high yields and excellent stereoselectivity.[6]
Conclusion
The synthesis of this compound can be effectively achieved using a variety of catalytic systems. For applications requiring high stereopurity, chiral dirhodium(II) catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ are the catalysts of choice, delivering excellent yields and enantioselectivities. For large-scale synthesis where cost is a significant factor, copper, iron, and cobalt-based catalysts present viable and promising alternatives. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including desired stereochemistry, yield, and economic considerations. Further research into the development of non-precious metal catalysts with high enantioselectivity remains a key objective in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-Phenylcyclopropanecarboxylate Derivatives: A Crystallographic Perspective
A detailed examination of the solid-state conformations of two distinct 2-phenylcyclopropanecarboxylate derivatives, supported by a comparative overview of alternative analytical techniques.
This guide provides a comprehensive comparison of the molecular structures of two 2-phenylcyclopropanecarboxylate derivatives as determined by single-crystal X-ray diffraction. The precise atomic coordinates and geometric parameters derived from these analyses offer valuable insights for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents incorporating the cyclopropane moiety. Furthermore, this document contrasts the capabilities of X-ray crystallography with other common analytical methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in the structural elucidation of such compounds.
Crystallographic Data Comparison
The following table summarizes the key crystallographic and geometric data for two derivatives: trans-(±)-2-Carboxymethyl-3-phenylcyclopropane-1-carboxylic acid (Derivative 1 ) and trans-2-Phenyl-1-cyclopropanecarboxylic acid (Derivative 2 ). This side-by-side comparison facilitates the objective assessment of their solid-state structural properties.
| Parameter | Derivative 1: trans-(±)-2-Carboxymethyl-3-phenylcyclopropane-1-carboxylic acid[1] | Derivative 2: trans-2-Phenyl-1-cyclopropanecarboxylic acid |
| Crystal System | Monoclinic | Data not available in comparable format |
| Space Group | P2₁/c | Data not available in comparable format |
| Unit Cell Dimensions | a = 11.2147(4) Å, b = 5.3988(2) Å, c = 19.6834(7) Å, β = 102.031(4)°[2] | Data not available in comparable format |
| Cyclopropane C1-C2 Bond Length | 1.5196(19) Å | Data not available in comparable format |
| Cyclopropane C1-C3 Bond Length | 1.5195(17) Å | Data not available in comparable format |
| Cyclopropane C2-C3 Bond Length | 1.5027(19) Å | Data not available in comparable format |
| C1-C2-C3 Bond Angle | Not explicitly stated | Data not available in comparable format |
| Phenyl Ring - Cyclopropane Ring Dihedral Angle | 68.70(11)° | Data not available in comparable format |
| Carboxyl Group - Cyclopropane Ring Torsion Angle (X–C1–C11–O11) | 4.1(2)° (where X is the midpoint of the C2–C3 bond) | Data not available in comparable format |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the critical evaluation of the presented data.
X-ray Crystallography Protocol (General)
The determination of the crystal structures for the compared derivatives generally follows these steps:
-
Crystal Growth: Single crystals of the 2-phenylcyclopropanecarboxylate derivative suitable for X-ray diffraction are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Visualizing the Experimental Workflow
The logical flow of an X-ray crystallographic analysis can be represented as follows:
Comparison with Alternative Techniques
While X-ray crystallography provides definitive solid-state structural information, other spectroscopic techniques offer complementary data, particularly regarding the molecule's behavior in solution and the confirmation of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.
-
¹H and ¹³C NMR: These experiments provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants are particularly useful for determining the relative stereochemistry of substituents on the cyclopropane ring. For instance, the coupling constants between protons on the cyclopropane ring can help distinguish between cis and trans isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can establish through-space proximity of protons, which is invaluable for confirming stereochemical assignments, especially in rigid structures like cyclopropanes.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule.
-
Characteristic Absorptions: The presence of the carboxylic acid and ester functional groups in the 2-phenylcyclopropanecarboxylate derivatives can be readily confirmed by their characteristic C=O and O-H stretching vibrations in the IR spectrum.
-
Cyclopropane Ring Vibrations: The cyclopropane ring itself gives rise to characteristic C-H and ring deformation vibrations. For example, C-H stretching vibrations for cyclopropanes typically appear at higher wavenumbers (~3080-3040 cm⁻¹) compared to alkanes.[3] The "fingerprint" region of the IR spectrum is unique for each molecule and can be used for identification.[3]
Signaling Pathway of Structural Elucidation
The process of determining a molecule's structure involves a logical progression of analytical techniques.
References
- 1. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unraveling the Fleeting Transition State in Rhodium-Catalyzed Cyclopropanation: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for designing more efficient and selective synthetic methodologies. Rhodium-catalyzed cyclopropanation, a cornerstone of organic synthesis for constructing three-membered rings, has been the subject of extensive computational scrutiny. This guide provides a comparative analysis of computational studies on the transition state in rhodium-catalyzed cyclopropanation, juxtaposed with alternative metal catalysts, supported by quantitative data and detailed methodologies.
The heart of the rhodium-catalyzed cyclopropanation lies in the formation of a transient rhodium-carbene intermediate, which then reacts with an alkene to form the cyclopropane product. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of the transition state of this crucial step, revealing a largely concerted and asynchronous process.[1][2] This means that the two new carbon-carbon bonds are formed in a single step, but not to the same extent at the transition state.
Performance Comparison: Rhodium vs. Alternative Catalysts
While rhodium catalysts are highly effective, other transition metals such as copper, palladium, and cobalt also catalyze cyclopropanation, each with distinct mechanistic features that influence their efficiency and selectivity. Computational studies have shed light on the energetic landscapes of these different catalytic systems, allowing for a direct comparison of their performance at a molecular level.
| Catalyst System | Mechanistic Pathway | Key Computational Findings | Activation Energy (Typical Range, kcal/mol) |
| Rhodium (II) | Concerted, Asynchronous | Generally low activation barriers; stereoselectivity is governed by steric and electronic interactions in the transition state.[1][2] | 5 - 15 |
| Copper (I) | Concerted or Stepwise | Mechanism can be ligand-dependent; often involves a copper-carbene intermediate. | 10 - 20 |
| Palladium (0/II) | Stepwise via Metallacyclobutane | Involves oxidative addition of the diazo compound, followed by alkene insertion and reductive elimination.[3][4] The rate-determining step can vary. | 15 - 25 |
| Cobalt (II) | Radical Stepwise | Proceeds through a cobalt-carbene radical intermediate, leading to a stepwise C-C bond formation.[5][6] | 10 - 20 |
Note: Activation energies are highly dependent on the specific catalyst, substrate, and computational methodology employed. The values presented here are illustrative ranges based on available literature.
Mechanistic Insights from Computational Studies
The diastereoselectivity of rhodium-catalyzed cyclopropanation is a key aspect that has been successfully rationalized through computational modeling. The orientation of the approaching alkene relative to the rhodium carbene in the transition state dictates the stereochemical outcome. Factors such as the steric bulk of the catalyst's ligands and the electronic nature of both the carbene and the alkene play a crucial role in determining the favored transition state geometry.
In contrast, palladium-catalyzed cyclopropanation often proceeds through a distinct stepwise mechanism involving a palladacyclobutane intermediate.[3][4] DFT calculations have shown that the formation and subsequent reductive elimination from this intermediate are key steps that control the overall reaction rate and selectivity.
Cobalt-catalyzed cyclopropanations introduce a radical pathway, where a cobalt-carbene radical is the key intermediate.[5][6] This mechanistic divergence from the more common concerted pathways of rhodium and copper offers alternative reactivity and selectivity profiles.
Visualizing the Catalytic Cycles
To better understand the logical flow of these catalytic processes, the following diagrams illustrate the key steps involved in rhodium- and palladium-catalyzed cyclopropanation.
Caption: Catalytic cycle of Rhodium-catalyzed cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Ethyl and Methyl 2-Phenylcyclopropanecarboxylate in Alkaline Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected reactivity of methyl 2-phenylcyclopropanecarboxylate and this compound, focusing on alkaline hydrolysis (saponification). Due to a lack of directly comparable kinetic data in the reviewed literature for these specific compounds, this guide bases its comparison on established principles of organic chemistry, namely steric and electronic effects influencing ester reactivity.
Executive Summary
In reactions governed by nucleophilic acyl substitution, such as alkaline hydrolysis, the reactivity of esters is primarily influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents. For methyl and this compound, the core structure of the molecule is identical, with the only difference being the alcohol moiety of the ester (methanol vs. ethanol). Generally, methyl esters exhibit a slightly higher reactivity than their ethyl counterparts. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the incoming nucleophile. Esters of cyclopropanecarboxylic acid have also been noted for their increased stability under hydrolytic conditions compared to other esters, a factor attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1]
Theoretical Reactivity Comparison
The alkaline hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalysed, Acyl-oxygen cleavage, bimolecular) pathway. The rate-determining step of this reaction is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Key Factors Influencing Reactivity:
-
Steric Hindrance: The bulkier ethyl group is expected to offer more steric hindrance to the approaching hydroxide nucleophile compared to the smaller methyl group. This increased steric hindrance should lead to a slower reaction rate for this compound.
-
Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar (both are weakly electron-donating). Therefore, electronic factors are not expected to cause a significant difference in the reactivity of these two esters.
Based on these principles, mthis compound is predicted to be more reactive towards alkaline hydrolysis than this compound.
Data Presentation: A Predictive Comparison
While specific experimental rate constants for the saponification of methyl and this compound are not available in the reviewed literature, a qualitative comparison can be made based on the general trend of ester reactivity.
| Compound | Alcohol Moiety | Predicted Relative Rate of Hydrolysis | Primary Influencing Factor |
| Mthis compound | Methyl | Faster | Lower Steric Hindrance |
| This compound | Ethyl | Slower | Higher Steric Hindrance |
Experimental Protocols: Determining Relative Reactivity via Saponification
To empirically determine the relative reactivity of methyl and this compound, a kinetic study of their saponification can be performed. The following is a generalized protocol for such an experiment.
Objective:
To determine the second-order rate constants for the alkaline hydrolysis of methyl and this compound at a constant temperature.
Materials:
-
Mthis compound
-
This compound
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M)
-
Ethanol or a suitable co-solvent to ensure homogeneity
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, conical flasks, stopwatches
Procedure:
-
Preparation:
-
Prepare equimolar solutions of the ester and sodium hydroxide in a suitable solvent (e.g., 80:20 ethanol:water) to ensure the ester is fully dissolved.
-
Place the reactant solutions in separate flasks in a constant temperature bath (e.g., 25°C) to allow them to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Mix equal volumes of the pre-heated ester and NaOH solutions in a reaction flask. Start the stopwatch immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH.[2]
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.[2]
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
For a second-order reaction with equal initial concentrations of reactants, the rate constant (k) can be determined by plotting 1/[Ester] versus time, where the slope is equal to k.
-
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for the experimental comparison of ester reactivity.
Mechanism of Alkaline Ester Hydrolysis (BAC2)
Caption: The BAC2 mechanism for alkaline ester hydrolysis.
References
A Researcher's Guide to the Validation of Enantiomeric Excess for Chiral Ethyl 2-Phenylcyclopropanecarboxylate
The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and development of chiral molecules, particularly within the pharmaceutical industry. For a compound such as ethyl 2-phenylcyclopropanecarboxylate, a key building block in various synthetic pathways, ensuring high enantiopurity is paramount as different enantiomers can exhibit varied biological activities. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of this and similar chiral esters, with supporting data and detailed experimental protocols.
The most versatile and accurate techniques for determining the enantiomeric composition of volatile and semi-volatile compounds are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR spectroscopy each offer distinct advantages and are suited to different experimental constraints.[2]
Comparative Analysis of Key Techniques
The selection of an appropriate analytical method depends on factors such as the analyte's physicochemical properties, required sensitivity, sample throughput, and available instrumentation. The table below summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[2] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[2] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinguishable signals in the NMR spectrum.[3][4] |
| Applicability | Highly versatile for a wide range of compounds, including those that are not volatile or are thermally labile.[5] | Ideal for volatile and thermally stable compounds like this compound.[1][6] | Applicable to a wide range of compound classes in solution. Non-destructive.[7] |
| Sample Preparation | Typically involves dissolving the sample in the mobile phase or a compatible solvent. | Sample is dissolved in a volatile solvent. Derivatization is generally not required for this analyte. | Sample is dissolved in a suitable deuterated solvent with a stoichiometric amount of a chiral auxiliary (e.g., a shift reagent). |
| Resolution/Accuracy | Excellent resolution and high accuracy, highly dependent on the choice of CSP and mobile phase.[8] | Very high resolution due to the efficiency of capillary columns, leading to excellent accuracy.[9] | Accuracy depends on the degree of signal separation and signal-to-noise ratio. Can provide direct molar ratios. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detectors. | Very high sensitivity, particularly with a Flame Ionization Detector (FID) or MS. | Generally lower sensitivity compared to chromatographic methods, requiring more sample.[10] |
| Throughput | Moderate to high, with typical run times of 5-30 minutes. | High, with modern methods often providing fast analysis times. | Lower throughput due to longer acquisition times required for high resolution and sensitivity. |
| Pros | Broad applicability, robust, wide variety of commercially available CSPs. | High efficiency and resolution, low solvent consumption.[1] | Provides structural information, non-separative, can determine absolute configuration in some cases. |
| Cons | Higher solvent consumption and cost compared to GC. | Limited to volatile and thermally stable analytes. | Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries and high-field NMR instruments. |
Detailed Experimental Protocols
The following protocols are provided as representative starting points for the validation of the enantiomeric excess of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the common use of polysaccharide-based chiral stationary phases for the separation of chiral esters.[11]
-
Chromatographic System: HPLC with a UV detector (set to 210 nm).
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Procedure:
-
Sample Preparation: Prepare a racemic standard of this compound at 1 mg/mL in the mobile phase. Prepare the test sample at the same concentration.
-
Analysis: Inject the racemic standard to determine the retention times and resolution of the two enantiomers. Subsequently, inject the test sample.
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Protocol 2: Chiral Gas Chromatography (GC)
This method leverages the high resolving power of cyclodextrin-based capillary columns for separating volatile enantiomers.[9][12]
-
Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Rt-βDEXse (or similar derivatized β-cyclodextrin) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: 2°C/min to 160°C.
-
Hold at 160°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Injection: 1 µL, with a 50:1 split ratio.
-
Procedure:
-
Sample Preparation: Prepare a racemic standard and the test sample at approximately 1 mg/mL in a volatile solvent like hexane or ethyl acetate.
-
Analysis: Inject the racemic standard to identify the retention times of the enantiomers. Then, inject the test sample under the same conditions.
-
Calculation: Calculate the enantiomeric excess using the integrated peak areas as described in the HPLC protocol.
-
Protocol 3: ¹H NMR Spectroscopy with a Chiral Shift Reagent
This protocol uses a chiral lanthanide shift reagent to induce chemical shift non-equivalence between the enantiomers, allowing for their direct quantification.[13]
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Chiral Auxiliary: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), [Eu(hfc)₃].
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Sample Preparation: Dissolve ~10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add small, incremental portions (~2-5 mg) of Eu(hfc)₃ to the NMR tube. After each addition, gently shake the tube and acquire a new ¹H NMR spectrum.
-
Analysis: Monitor the spectrum for the separation of corresponding proton signals into two distinct sets of peaks, representing the two enantiomers. The ethyl ester's -OCH₂- quartet or the cyclopropyl protons are often good signals to monitor.
-
Calculation: Once sufficient separation is achieved, carefully integrate the corresponding signals for each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.
-
% ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
-
Visualized Workflows and Logic
To aid in the selection and implementation of these techniques, the following diagrams illustrate the general experimental workflow and the logical process for choosing a method.
Caption: General experimental workflow for the determination of enantiomeric excess.
Caption: Logical decision tree for selecting an appropriate analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
Spectroscopic Disparities: A Comparative Analysis of Cis and Trans Ethyl 2-Phenylcyclopropanecarboxylate Isomers
A detailed examination of the spectroscopic signatures of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate reveals distinct differences, primarily in their Nuclear Magnetic Resonance (NMR) spectra, which are crucial for their unambiguous identification. These differences arise from the distinct spatial arrangement of the phenyl and ethoxycarbonyl groups relative to the cyclopropane ring, influencing the electronic environment of the constituent atoms.
This guide provides a comparative analysis of the spectroscopic data for the cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate, offering researchers, scientists, and drug development professionals a clear framework for their differentiation. The data presented is supported by established experimental protocols.
Molecular Structures and Isomerism
The core structural difference between the cis and trans isomers lies in the relative orientation of the substituents on the cyclopropane ring. In the cis isomer, the phenyl group and the ethoxycarbonyl group are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical variance is the foundation of their differing spectroscopic properties.
Caption: Molecular structures of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.
¹H NMR Spectroscopy Comparison
The most significant diagnostic tool for distinguishing between the two isomers is ¹H NMR spectroscopy. The coupling constants (J-values) between the cyclopropyl protons are particularly informative. In the trans isomer, the vicinal coupling constant between the protons on C1 and C2 is smaller than that in the cis isomer, a consequence of their dihedral angles.
| Proton | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| CH (phenyl-bearing) | 2.55 (ddd, J = 9.2, 6.5, 4.1 Hz, 1H) | 2.51 (ddd, J = 8.8, 6.5, 4.0 Hz, 1H) |
| CH (ester-bearing) | 2.13 (ddd, J = 9.2, 7.8, 5.4 Hz, 1H) | 1.93 (ddd, J = 8.8, 5.2, 4.0 Hz, 1H) |
| CH₂ (cyclopropyl) | 1.63 (ddd, J = 7.8, 6.5, 4.1 Hz, 1H), 1.35 (ddd, J = 6.5, 5.4, 4.1 Hz, 1H) | 1.59 (ddd, J = 6.5, 5.2, 4.0 Hz, 1H), 1.29 (ddd, J = 6.5, 4.0, 4.0 Hz, 1H) |
| OCH₂CH₃ | 3.85 (q, J = 7.1 Hz, 2H) | 4.09 (q, J = 7.1 Hz, 2H) |
| OCH₂CH₃ | 0.99 (t, J = 7.1 Hz, 3H) | 1.22 (t, J = 7.1 Hz, 3H) |
| Aromatic | 7.29 - 7.08 (m, 5H) | 7.30 - 7.09 (m, 5H) |
¹³C NMR Spectroscopy Comparison
The ¹³C NMR spectra also exhibit subtle but consistent differences between the two isomers, particularly for the carbons of the cyclopropane ring.
| Carbon | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| C=O | 171.1 | 173.6 |
| Quaternary Aromatic | 137.4 | 140.4 |
| Aromatic CH | 128.4, 128.3, 126.3 | 128.5, 126.2, 126.0 |
| OCH₂CH₃ | 60.4 | 60.6 |
| CH (phenyl-bearing) | 26.2 | 26.8 |
| CH (ester-bearing) | 24.0 | 24.7 |
| CH₂ (cyclopropyl) | 16.9 | 16.5 |
| OCH₂CH₃ | 14.0 | 14.3 |
Infrared (IR) Spectroscopy
While less definitive than NMR for stereoisomer determination in this case, IR spectroscopy can provide corroborating evidence. The key absorptions for both isomers are similar, showing a strong carbonyl (C=O) stretch around 1720-1730 cm⁻¹ and C-H stretches for the aromatic and aliphatic portions. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are often difficult to resolve without pure reference spectra. A general IR spectrum for a mixture of the isomers shows absorption bands in the field of 3095-3100 cm⁻¹ and 1030-1035 cm⁻¹ (cyclopropane C-H), and a strong C=O stretch at 1690-1720 cm⁻¹.[1]
Mass Spectrometry (MS)
The electron ionization mass spectra of the cis and trans isomers are expected to be very similar, as they are stereoisomers with the same molecular weight and fragmentation pathways. Both isomers will exhibit a molecular ion peak (M⁺) at m/z 190. Fragmentation patterns would likely involve the loss of the ethoxy group (-45), the ethoxycarbonyl group (-73), and rearrangements of the cyclopropane ring.
Experimental Protocols
Synthesis of this compound (Mixture of Isomers)
A common method for the synthesis of this compound is the reaction of styrene with ethyl diazoacetate in the presence of a rhodium catalyst.
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a solution of styrene (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a rhodium (II) catalyst (e.g., Rh₂(OAc)₄).
-
Add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or in a suitable solvent.
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with electron ionization (EI) at 70 eV. Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS).
Conclusion
The definitive spectroscopic differentiation between cis- and trans-ethyl 2-phenylcyclopropanecarboxylate is reliably achieved through ¹H NMR spectroscopy, with the magnitude of the vicinal coupling constants of the cyclopropyl protons serving as the key diagnostic feature. ¹³C NMR provides complementary data, while IR and MS are less effective for distinguishing these stereoisomers. The provided experimental protocols offer a standard approach for the synthesis and characterization of these compounds, enabling researchers to confidently identify and utilize the desired isomer in their work.
References
Unraveling the Simmons-Smith Reaction: A DFT-Based Mechanistic Comparison
A deep dive into the computational analysis of the Simmons-Smith reaction, comparing classical and modified approaches to provide researchers with a comprehensive guide to understanding and predicting cyclopropanation outcomes.
The Simmons-Smith reaction, a cornerstone of organic synthesis for the formation of cyclopropane rings, has been the subject of extensive theoretical investigation. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate mechanisms of this reaction and its modern variants. This guide provides a comparative analysis of the Simmons-Smith reaction mechanism through the lens of DFT, offering valuable insights for researchers, scientists, and professionals in drug development.
Mechanistic Pathways: A Comparative Overview
DFT studies have largely corroborated the long-proposed concerted mechanism for the Simmons-Smith reaction. The reaction is understood to proceed through a "butterfly" transition state, where the methylene group is transferred from the zinc carbenoid to the alkene in a single, synchronous step. This concerted nature explains the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
However, the precise nature of the active reagent and the transition state energetics are influenced by the specific Simmons-Smith protocol employed. The classical method utilizing a zinc-copper couple and diiodomethane has been computationally modeled, as have the widely used Furukawa modification (diethylzinc and diiodomethane) and the Charette asymmetric cyclopropanation (diethylzinc, diiodomethane, and a chiral ligand).
The Classical Simmons-Smith Reaction
DFT calculations on the reaction of a model zinc carbenoid, such as (chloromethyl)zinc chloride (ClCH₂ZnCl), with ethylene reveal that the cyclopropanation (addition) pathway is significantly favored over a potential C-H insertion pathway.[1] The transition state for the addition is a three-centered structure, consistent with the concerted mechanism.[1] Studies assuming a monomeric iodomethylzinc iodide (ICH₂ZnI) reagent reacting with ethene have calculated the activation energy for this concerted process to be in the range of 48-61 kJ/mol (11.5-14.6 kcal/mol).[2]
Furukawa and Charette Modifications
The Furukawa modification, which employs diethylzinc (Et₂Zn), is known to be more reactive than the classical system. While direct comparative DFT studies under identical conditions are limited, investigations into related systems provide insights. For instance, in the context of other zinc carbenoid-mediated reactions, the use of EtZnCH₂I (a Furukawa-type reagent) has been computationally explored, highlighting its role in various mechanistic pathways.[3]
The Charette asymmetric cyclopropanation utilizes a chiral ligand to induce enantioselectivity. DFT studies have been instrumental in explaining the origin of this stereocontrol.[4] These studies show that in the presence of a chiral ligand, such as Charette's dioxaborolane ligand, the monomeric iodomethylzinc allyloxide is converted into a more stable four-coordinated chiral zinc/ligand complex.[4] By analyzing the transition states leading to the different stereoisomers, it has been determined that torsional strain, 1,3-allylic strain, and ring strain are key factors governing the enantioselectivity.[4]
The Role of Allylic Alcohols
The presence of a hydroxyl group on the alkene substrate significantly influences the reaction's stereochemical outcome, a phenomenon well-documented experimentally. DFT calculations have provided a rationalization for this directing effect. The zinc carbenoid coordinates to the allylic alcohol's oxygen atom, leading to an intramolecular delivery of the methylene group to the double bond, favoring the formation of the syn-cyclopropane. DFT studies have modeled this pre-coordination and the subsequent intramolecular cyclopropanation, identifying competing pathways such as a five-centered bond alternation mechanism.[5]
Quantitative Comparison of Reaction Energetics
The following table summarizes key quantitative data from various DFT studies on the Simmons-Smith reaction. It is important to note that direct comparisons should be made with caution, as the computational methods (functionals, basis sets, and solvent models) differ between studies.
| Reaction System | Proposed Mechanism | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | DFT Method | Reference |
| ClCH₂ZnCl + Ethylene | Addition (Cyclopropanation) | 24.7 | - | B3LYP | [1] |
| ClCH₂ZnCl + Ethylene | Insertion | 36.0 | - | B3LYP | [1] |
| ICH₂ZnI + Ethene | Concerted Methylene Transfer | 11.5 - 14.6 | -33.5 to -37.8 | DFT (various) | [2] |
| Iodomethylzinc cinnamyl oxide (tetramer) | Intramolecular Cyclopropanation | 16.5 (Free Energy) | - | B3LYP | [6] |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these DFT studies is crucial for interpreting the results and for designing future computational experiments.
Computational Methodologies
The majority of the cited studies employ the B3LYP hybrid density functional. This functional has been shown to provide a good balance between computational cost and accuracy for organometallic reactions.
-
Functionals: B3LYP is the most commonly used functional. Some studies have also employed other functionals like ωB97XD, which includes empirical dispersion corrections.[7]
-
Basis Sets: A variety of basis sets have been used, ranging from Pople-style basis sets (e.g., 6-31G*) to more extensive basis sets like Def2-TZVPD-PP for heavier atoms like zinc and iodine.[7] The choice of basis set can significantly impact the calculated energies.
-
Solvent Models: The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is important for obtaining results that are more comparable to experimental conditions. Dichloromethane is a commonly used solvent in these models.[7]
-
Transition State Search and Verification: Transition states are located using various optimization algorithms. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state connects the reactants and products.[7]
Experimental Validation
While this guide focuses on the DFT analysis, it is important to recognize that the validity of these computational models rests on their ability to reproduce and predict experimental observations. Key experimental validations for the Simmons-Smith reaction mechanism include:
-
Stereospecificity: The retention of alkene stereochemistry is a fundamental experimental observation that is well-explained by the concerted mechanism predicted by DFT.
-
Directing Effects: The syn-directing effect of allylic alcohols is a well-established experimental phenomenon that has been rationalized through DFT calculations showing the pre-coordination of the zinc reagent.
-
Kinetic Isotope Effects (KIEs): KIE studies, by comparing the reaction rates of isotopically labeled substrates, can provide valuable information about the rate-determining step and the nature of the transition state. While not extensively detailed in the reviewed literature for direct comparison with these specific DFT studies, KIEs represent a powerful tool for validating computational models of the Simmons-Smith reaction.[8]
Visualizing Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: General Concerted Mechanism
Caption: Directing Effect of Allylic Alcohol
Caption: Asymmetric Cyclopropanation Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Density functional study on the mechanism of the Simmons–Smith reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. epfl.ch [epfl.ch]
Comparing the biological activity of cis and trans isomers of a cyclopropane drug candidate
A Comparative Analysis of the Biological Activity of Cis- and Trans-Isomers of Cyclopropane-Containing Drug Candidates
The inclusion of a cyclopropane ring is a valuable strategy in drug design, imparting conformational rigidity and metabolic stability. This guide delves into the critical role of stereochemistry, specifically the cis- and trans-isomerism of the cyclopropane moiety, in modulating the biological activity of two distinct classes of drug candidates: proteasome inhibitors based on belactosin A and inhibitors of the coronavirus 3C-like protease (3CLpro).
Key Findings at a Glance
The spatial arrangement of substituents on the cyclopropane ring profoundly influences the interaction of these drug candidates with their biological targets. In the case of belactosin A analogs, a shift from the natural trans-configuration to a cis-configuration of the cyclopropane ring leads to a dramatic increase in potency against the proteasome. Conversely, for a series of cyclopropane-based coronavirus 3CLpro inhibitors, the trans-isomer demonstrated moderately higher potency.
I. Proteasome Inhibitors: The Case of Belactosin A Analogs
The natural product belactosin A, which features a trans-substituted cyclopropane ring, is a known inhibitor of the 20S proteasome, a key player in cellular protein degradation. However, synthetic analogs incorporating a cis-cyclopropane structure have been shown to be significantly more potent.
Comparative Biological Activity
| Compound | Cyclopropane Isomer | Target | IC50 |
| Belactosin A | trans | 20S Proteasome | > 1 µM[1] |
| Unnatural Analog (3e) | cis | Human constitutive proteasome (cCP) | 5.7 nM[1] |
| Unnatural Analog (3e) | cis | Human immunoproteasome (iCP) | 5.7 nM[1] |
Table 1: Comparison of the inhibitory concentration (IC50) of trans-belactosin A and a cis-cyclopropane analog against the proteasome. A lower IC50 value indicates higher potency.
The data clearly indicates that the cis-isomer is orders of magnitude more effective at inhibiting the proteasome than the natural trans-isomer. This enhanced activity is attributed to a more favorable binding orientation within the active site of the proteasome.[1]
Signaling Pathway Affected: NF-κB Pathway
Proteasome inhibitors exert their therapeutic effects, particularly in oncology, by disrupting the degradation of key cellular proteins. One of the most critical pathways affected is the NF-κB signaling cascade, which is involved in inflammation, cell survival, and proliferation.
II. Coronavirus 3C-like Protease Inhibitors
The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It is a key target for the development of antiviral drugs. A series of cyclopropane-based inhibitors have been developed, and the stereochemistry of the cyclopropane ring has been shown to influence their activity.
Comparative Biological Activity
While a comprehensive side-by-side comparison of numerous cis and trans pairs was not available, one study noted that a trans-OCH3 substituted compound was moderately more potent than its corresponding cis-isomer.[2]
| Compound Pair | Cyclopropane Isomer | Target | IC50 (µM) | EC50 (µM) |
| 11c | trans | SARS-CoV-2 3CLpro | 0.14 | 0.011 |
| 12c | cis | SARS-CoV-2 3CLpro | - | - |
| 11d (bisulfite adduct of 11c) | trans | SARS-CoV-2 3CLpro | 0.18 | 0.012 |
| 12d (bisulfite adduct of 12c) | cis | SARS-CoV-2 3CLpro | - | - |
Table 2: Inhibitory (IC50) and effective (EC50) concentrations of a trans-cyclopropane-containing coronavirus 3CLpro inhibitor and its bisulfite adduct. Data for the direct cis-isomers were not provided in a comparative format in the source. The text indicates the trans-isomer was moderately more potent.[2]
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The 3CLpro enzyme is a cysteine protease that cleaves the large viral polyproteins into functional non-structural proteins that are essential for viral replication. Inhibitors of 3CLpro block this cleavage, thereby halting the viral life cycle.
Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
20S Proteasome
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO
-
Test Compounds (cis- and trans-isomers)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the cis- and trans-isomers in assay buffer.
-
In a 96-well plate, add the diluted compounds to triplicate wells. Include wells with assay buffer only (no inhibitor control) and wells with a known proteasome inhibitor (positive control).
-
Add the 20S proteasome to all wells to a final concentration of ~1-5 nM.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells to a final concentration of 100 µM.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
FRET-Based 3CLpro Inhibition Assay
This assay utilizes Förster Resonance Energy Transfer (FRET) to measure the activity of the 3CL protease.
Materials:
-
Purified recombinant 3CLpro
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
FRET Substrate: A peptide containing the 3CLpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Test Compounds (cis- and trans-isomers)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-phenylcyclopropanecarboxylate
This guide provides critical safety and logistical information for the proper handling and disposal of Ethyl 2-phenylcyclopropanecarboxylate. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE) Requirements
Due to the chemical properties of this compound, including its nature as an ester and an aromatic compound, appropriate personal protective equipment must be worn at all times. While specific occupational exposure limits (OELs) for this compound have not been established, a cautious approach based on handling similar chemicals is warranted.
Quantitative Data for Glove Selection
No specific breakthrough time data is available for this compound. The following table provides breakthrough times for glove materials when exposed to similar chemical classes (esters and aromatic solvents) and should be used as a guideline for selecting appropriate hand protection. It is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Chemical Class | Breakthrough Time (minutes) | Performance Rating |
| Butyl Rubber | Esters (general) | > 480 | Excellent |
| Aromatic Solvents | > 480 | Excellent | |
| Nitrile Rubber | Esters (e.g., Ethyl Acetate) | 24 - 30 | Fair |
| Aromatic Solvents (e.g., Toluene) | 25 - 26 | Fair | |
| Neoprene | Esters (e.g., Ethyl Acetate) | 72 | Good |
| Aromatic Solvents (e.g., Toluene) | 25 | Fair | |
| Natural Rubber | Esters (e.g., Ethyl Acetate) | 30 | Fair |
| Aromatic Solvents (e.g., Toluene) | 16 | Poor |
Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the potential for abrasion or puncture.[1] For applications involving prolonged or direct contact, Butyl rubber gloves are recommended. For incidental splash contact, nitrile or neoprene gloves may be suitable, but they should be replaced immediately upon contamination.
Operational Plan: Handling Procedures
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
The use of a chemical fume hood is required to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Based on the data for similar chemical classes, Butyl rubber gloves are recommended for prolonged contact. For incidental contact, nitrile or neoprene gloves can be used, but must be changed immediately upon contamination.
-
Body Protection: A flame-resistant lab coat must be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.
Experimental Protocols: Donning and Doffing of PPE
Donning (Putting on) PPE: The following sequence should be followed to ensure proper protection:
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask or Respirator: If required, don the mask or respirator, ensuring a proper fit and seal.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
Doffing (Taking off) PPE: To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Goggles or Face Shield: Remove eye and face protection from the back of the head.
-
Gown/Lab Coat: Unfasten the lab coat and remove it by folding it inward, away from the body.
-
Mask or Respirator: Remove the mask or respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Waste Categorization:
-
All materials contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous chemical waste.
Containerization:
-
Collect all solid hazardous waste in a designated, leak-proof container with a secure lid.
-
Liquid waste should be collected in a separate, clearly labeled, and sealed container.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound or contaminated materials down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
